CGS 27023A
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Numéro CAS |
169799-04-6 |
|---|---|
Formule moléculaire |
C18H24ClN3O5S |
Poids moléculaire |
429.9 g/mol |
Nom IUPAC |
(2R)-N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbutanamide;hydrochloride |
InChI |
InChI=1S/C18H23N3O5S.ClH/c1-13(2)17(18(22)20-23)21(12-14-5-4-10-19-11-14)27(24,25)16-8-6-15(26-3)7-9-16;/h4-11,13,17,23H,12H2,1-3H3,(H,20,22);1H/t17-;/m1./s1 |
Clé InChI |
ZVYIZSNCEAHMCF-UNTBIKODSA-N |
SMILES isomérique |
CC(C)[C@H](C(=O)NO)N(CC1=CN=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OC.Cl |
SMILES canonique |
CC(C)C(C(=O)NO)N(CC1=CN=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OC.Cl |
Origine du produit |
United States |
Foundational & Exploratory
The Core Mechanism of CGS 27023A: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGS 27023A, also known as MMI-270, is a potent, orally active, non-peptidic broad-spectrum inhibitor of matrix metalloproteinases (MMPs). As a member of the hydroxamic acid and sulfonamide class of compounds, its mechanism of action is centered on the direct inhibition of these zinc-dependent endopeptidases, which play a critical role in the turnover and degradation of the extracellular matrix (ECM). Dysregulation of MMP activity is implicated in a wide range of pathologies, including arthritis, cancer metastasis, and cardiovascular diseases. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways.
Core Mechanism of Action: Inhibition of Matrix Metalloproteinases
The primary mechanism of action of this compound is the potent and reversible inhibition of a range of matrix metalloproteinases. This inhibitory activity is achieved through the chelation of the catalytic zinc ion (Zn²⁺) residing in the active site of the MMPs. The hydroxamic acid moiety (-CONHOH) of this compound acts as a strong bidentate ligand, forming a stable complex with the zinc ion, thereby rendering the enzyme catalytically inactive. This prevents the MMP from binding to and cleaving its natural substrates within the extracellular matrix.[1][2]
A nuclear magnetic resonance (NMR) structure of this compound bound to the active site of MMP-1 has provided detailed insights into the specific molecular interactions that govern its inhibitory activity.[1][3]
Quantitative Inhibitory Activity
The potency of this compound against several key MMPs has been quantified through the determination of its inhibitory constants (Ki). These values, summarized in the table below, demonstrate the compound's broad-spectrum inhibitory profile.
| Matrix Metalloproteinase (MMP) | Inhibitory Constant (Ki) (nM) |
| MMP-1 (Collagenase-1) | 33 |
| MMP-2 (Gelatinase-A) | 20 |
| MMP-3 (Stromelysin-1) | 43 |
| MMP-9 (Gelatinase-B) | 8 |
Data compiled from publicly available research.
Experimental Protocols
In Vitro MMP Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)
This protocol outlines a general method for determining the inhibitory activity of this compound against a specific MMP using a FRET-based assay.
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-1, -2, -3, -9)
-
FRET-based MMP substrate peptide (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a dilution series of this compound in Assay Buffer.
-
In a 96-well black microplate, add 50 µL of the diluted this compound or vehicle control (DMSO in Assay Buffer) to each well.
-
Add 25 µL of the recombinant MMP enzyme solution (pre-diluted in Assay Buffer to the desired final concentration) to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding 25 µL of the FRET substrate solution (pre-diluted in Assay Buffer to the desired final concentration) to each well.
-
Immediately begin monitoring the increase in fluorescence intensity using a microplate reader (e.g., excitation at 328 nm and emission at 393 nm) in kinetic mode at 37°C. Record readings every 1-2 minutes for 30-60 minutes.
-
The initial reaction rates (slopes of the fluorescence versus time curves) are calculated.
-
The IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. Ki values can then be calculated from the IC50 values using the Cheng-Prusoff equation, taking into account the substrate concentration and its Michaelis-Menten constant (Km).
Caption: Workflow for determining MMP inhibitory activity using a FRET-based assay.
In Vitro Cartilage Degradation Model (Interleukin-1α Induced)
This protocol describes a method to assess the protective effects of this compound on cartilage explants stimulated with the pro-inflammatory cytokine IL-1α.
Materials:
-
Bovine or porcine articular cartilage explants
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Recombinant human Interleukin-1α (IL-1α)
-
This compound stock solution (in DMSO)
-
Papain digestion solution
-
Dimethylmethylene blue (DMMB) dye for glycosaminoglycan (GAG) quantification
-
Hydroxyproline assay kit for collagen quantification
Procedure:
-
Harvest cylindrical cartilage explants from fresh bovine or porcine joints under sterile conditions.
-
Culture the explants in DMEM with 10% FBS for 24-48 hours to equilibrate.
-
Replace the medium with serum-free DMEM and treat the explants with:
-
Vehicle control (DMSO)
-
IL-1α (e.g., 10 ng/mL)
-
IL-1α + this compound (at various concentrations)
-
-
Culture the explants for 7-14 days, collecting the conditioned medium and replacing it with fresh treatment medium every 2-3 days.
-
At the end of the culture period, digest the cartilage explants with papain.
-
Quantify the amount of sulfated glycosaminoglycans (a measure of proteoglycan content) released into the conditioned medium and remaining in the digested explants using the DMMB assay.
-
Quantify the amount of hydroxyproline (a measure of collagen content) in the papain-digested explants using a hydroxyproline assay kit.
-
The protective effect of this compound is determined by comparing the GAG and collagen content in the this compound-treated groups to the IL-1α-only treated group.
Caption: Workflow for assessing the chondroprotective effects of this compound.
Impact on Cellular Signaling Pathways
By inhibiting MMPs, this compound indirectly modulates a multitude of cellular signaling pathways that are dependent on the integrity and composition of the extracellular matrix. MMPs are not only responsible for ECM degradation but also for the processing of various signaling molecules, including growth factors, cytokines, and cell surface receptors. The inhibition of specific MMPs by this compound can therefore have profound effects on cell behavior, including proliferation, migration, invasion, and apoptosis.
MMP-9 Signaling Pathway
MMP-9 is heavily implicated in cancer progression and inflammation. Its inhibition by this compound can disrupt these processes by preventing the degradation of basement membrane components and modulating the activity of signaling molecules.
Caption: this compound inhibits MMP-9, preventing ECM degradation and growth factor release.
MMP-2 Signaling Pathway
MMP-2 is involved in tissue remodeling and angiogenesis. Its inhibition by this compound can impact these processes.
Caption: this compound inhibits MMP-2, affecting tissue remodeling and bioactive molecule processing.
MMP-1 and MMP-3 in Arthritis
In the context of arthritis, MMP-1 (collagenase-1) and MMP-3 (stromelysin-1) are key drivers of cartilage degradation. This compound's inhibition of these enzymes is central to its therapeutic potential in this disease.
Caption: this compound inhibits MMP-1 and MMP-3, protecting collagen and proteoglycans.
Conclusion
This compound is a well-characterized, broad-spectrum inhibitor of matrix metalloproteinases. Its mechanism of action, centered on the chelation of the catalytic zinc ion in the active site of MMPs, has been validated through extensive in vitro and in vivo studies. By preventing the degradation of the extracellular matrix and modulating MMP-dependent signaling pathways, this compound holds therapeutic potential for a variety of diseases characterized by excessive MMP activity. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals working with this and similar classes of compounds. Further research into the development of more selective MMP inhibitors continues to be an active and promising area of investigation.
References
- 1. High-resolution solution structure of the catalytic fragment of human collagenase-3 (MMP-13) complexed with a hydroxamic acid inhibitor [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Matrix Metalloproteinase Inhibitor CGS 27023A
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Executive Summary
CGS 27023A is a potent, orally active, non-peptidic inhibitor of a class of zinc-dependent enzymes known as matrix metalloproteinases (MMPs). As a broad-spectrum inhibitor, it has demonstrated significant activity against several MMPs that are key players in tissue remodeling, inflammation, and cancer progression. This guide provides a detailed analysis of the inhibitory constants (Ki values) of this compound for MMP-1, MMP-2, MMP-3, and MMP-9, outlines a representative experimental protocol for determining these values, and presents visual diagrams of relevant biological pathways to contextualize its mechanism of action.
Data Presentation: Inhibitory Potency of this compound
The efficacy of an enzyme inhibitor is quantified by its inhibitory constant (Ki), with lower values indicating greater potency. This compound has been shown to be a nanomolar inhibitor of several MMPs. The Ki values for this compound against four key MMPs are presented below.
| MMP Isoform | Common Name | Ki (nM) |
| MMP-1 | Collagenase-1 | 33 |
| MMP-2 | Gelatinase-A | 20 |
| MMP-3 | Stromelysin-1 | 43 |
| MMP-9 | Gelatinase-B | 8 |
These values are based on data from the foundational study by MacPherson et al. (1997).
Experimental Protocols: Determination of Ki Values
The determination of Ki values for MMP inhibitors like this compound typically involves a fluorometric assay. The following is a representative, detailed protocol based on established methodologies.[1][2][3]
Principle
The assay measures the enzymatic activity of a specific MMP on a quenched fluorogenic peptide substrate. In its intact form, the substrate's fluorescence is suppressed. Upon cleavage by the MMP, a fluorophore is released, resulting in a measurable increase in fluorescence. The presence of an inhibitor, such as this compound, reduces the rate of substrate cleavage, and the degree of inhibition is used to calculate the Ki value.
Materials & Reagents
-
Recombinant human MMP-1, MMP-2, MMP-3, or MMP-9 (pre-activated)
-
This compound
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
Dimethyl sulfoxide (DMSO) for dissolving the inhibitor and substrate
-
96-well, black, flat-bottom microplates
-
A fluorescence microplate reader capable of kinetic measurements at appropriate excitation/emission wavelengths (e.g., Ex/Em = 325/393 nm)
Assay Procedure
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in Assay Buffer to create a range of concentrations for testing.
-
Dilute the pre-activated MMP enzyme to the desired working concentration in Assay Buffer.
-
Prepare the fluorogenic substrate at a working concentration in Assay Buffer.
-
-
Assay Setup:
-
In the wells of a 96-well microplate, add the diluted this compound solutions.
-
Include a "no inhibitor" control (vehicle control) containing only the Assay Buffer and DMSO.
-
Add the diluted MMP enzyme to all wells except for the "no enzyme" blank.
-
Pre-incubate the plate at 37°C for 30 minutes to allow for the binding of the inhibitor to the enzyme.[1]
-
-
Reaction and Measurement:
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin kinetic measurement of fluorescence intensity at 37°C for 30 to 60 minutes.[1]
-
-
Data Analysis:
-
Calculate the reaction rates (slopes of the linear phase of fluorescence increase).
-
Determine the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting to a dose-response curve.
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.
-
Mandatory Visualizations
Experimental Workflow for Ki Determination
The following diagram outlines the key steps in the experimental process for determining the inhibitory constant of this compound.
References
CGS 27023A: A Technical Guide for Arthritis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGS 27023A is a potent, orally active, non-peptidic inhibitor of a class of enzymes known as matrix metalloproteinases (MMPs). In the context of arthritis, both osteoarthritis (OA) and rheumatoid arthritis (RA), MMPs are key players in the degradation of cartilage and bone, contributing significantly to joint destruction and disease progression. This technical guide provides an in-depth overview of this compound, summarizing its mechanism of action, preclinical data, and the experimental protocols used in its evaluation for arthritis research. While clinical development of broad-spectrum MMP inhibitors for arthritis has faced challenges, the study of compounds like this compound continues to provide valuable insights into the role of MMPs in joint diseases.
Mechanism of Action
This compound functions as a broad-spectrum inhibitor of matrix metalloproteinases.[1] These zinc-dependent endopeptidases are crucial for the turnover of extracellular matrix (ECM) components. In arthritic joints, pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) stimulate synovial fibroblasts and chondrocytes to overproduce MMPs.[2] This leads to an imbalance between MMPs and their natural inhibitors, tissue inhibitors of metalloproteinases (TIMPs), resulting in the pathological degradation of cartilage.[2]
This compound exerts its therapeutic effect by binding to the active site of MMPs, thereby preventing them from breaking down the essential components of cartilage, such as collagen and aggrecan.[1][3]
Data Presentation
The inhibitory activity of this compound against several key MMPs implicated in arthritis is summarized below.
| Target MMP | Inhibition Constant (Ki) |
| MMP-1 (Collagenase-1) | 33 nM |
| MMP-2 (Gelatinase-A) | 20 nM |
| MMP-3 (Stromelysin-1) | 43 nM |
| MMP-9 (Gelatinase-B) | 8 nM |
Signaling Pathway
The following diagram illustrates the pathological signaling pathway in arthritis and the point of intervention for this compound.
Experimental Protocols
The following are summaries of key preclinical experimental protocols used to evaluate the efficacy of this compound in arthritis models. These descriptions are based on available published abstracts and may not be fully comprehensive.
In Vivo: Stromelysin-Induced Rabbit Cartilage Degradation Model
This model was designed to assess the in vivo efficacy of orally administered this compound in preventing cartilage degradation induced by the MMP stromelysin (MMP-3).[4]
Methodology:
-
Induction of Cartilage Degradation: Recombinant human stromelysin was injected intra-articularly into the knee joints of rabbits to initiate cartilage degradation.
-
Treatment: this compound was administered orally to the rabbits.
-
Assessment: The extent of cartilage degradation in the knee joints was evaluated. While the specific methods of assessment are not detailed in the abstract, they likely involved histological analysis of the cartilage to measure parameters such as proteoglycan loss and collagen network damage.
Ex Vivo: Bovine Articular Cartilage Explant Model with IL-1α Stimulation
This ex vivo model was utilized to investigate the ability of this compound to protect cartilage components from degradation induced by the pro-inflammatory cytokine IL-1α.[5]
Methodology:
-
Cartilage Explant Culture: Full-thickness articular cartilage explants were harvested from bovine joints and maintained in a culture medium.
-
Stimulation: The cartilage explants were stimulated with recombinant human IL-1α to induce the production of MMPs and subsequent degradation of cartilage matrix components.
-
Treatment: this compound was added to the culture medium of a subset of the stimulated explants.
-
Analysis: The levels of cartilage oligomeric matrix protein (COMP) and proteoglycans within the cartilage explants and released into the culture medium were quantified. This was likely performed using techniques such as enzyme-linked immunosorbent assays (ELISA) and biochemical assays for glycosaminoglycans (GAGs).
Experimental Workflow
The logical flow of a typical preclinical study investigating a novel MMP inhibitor like this compound is depicted below.
Conclusion
This compound has demonstrated significant potential as a tool for arthritis research, primarily through its potent, broad-spectrum inhibition of matrix metalloproteinases. The preclinical studies, although not recent, established its ability to prevent cartilage degradation in both in vivo and ex vivo models. While the progression of broad-spectrum MMP inhibitors to clinical use for arthritis has been met with challenges, including off-target effects and musculoskeletal toxicity, the foundational research conducted with compounds like this compound has been instrumental in elucidating the critical role of MMPs in the pathophysiology of joint diseases. Future research may focus on more selective MMP inhibitors or novel delivery systems to target these destructive enzymes more effectively within the arthritic joint.
References
- 1. What are MMPs inhibitors and how do they work? [synapse.patsnap.com]
- 2. Matrix metalloproteinases in rheumatoid arthritis and osteoarthritis: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective matrix metalloproteinase (MMP) inhibition in rheumatoid arthritis--targetting gelatinase A activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of this compound, a non-peptidic, potent, and orally active stromelysin inhibitor that blocks cartilage degradation in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Matrix metalloproteinase inhibitor this compound protects COMP and proteoglycan in the bovine articular cartilage but not the release of their fragments from cartilage after prolonged stimulation in vitro with IL-1 alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
The Matrix Metalloproteinase Inhibitor CGS 27023A: A Potent Regulator of Cartilage Integrity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cartilage degradation is a hallmark of debilitating joint diseases such as osteoarthritis, representing a significant challenge in therapeutic development. A key family of enzymes implicated in the pathological breakdown of the cartilage extracellular matrix is the matrix metalloproteinases (MMPs). This technical guide delves into the core scientific data surrounding CGS 27023A, a potent, orally active, non-peptidic inhibitor of MMPs. We will explore its inhibitory activity, its effects in preclinical models of cartilage degradation, the underlying signaling pathways, and detailed experimental methodologies. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating novel therapeutic strategies for cartilage preservation.
Introduction to this compound
This compound is a broad-spectrum matrix metalloproteinase inhibitor that has demonstrated significant potential in preventing the degradation of cartilage.[1] As a hydroxamic acid-based compound, it functions by chelating the zinc ion within the active site of MMPs, thereby inhibiting their enzymatic activity. Its efficacy has been demonstrated in both in vitro and in vivo models, highlighting its promise as a therapeutic agent for diseases characterized by excessive cartilage breakdown.
Quantitative Analysis of Inhibitory Activity
The potency of this compound has been quantified against several key MMPs implicated in cartilage degradation. The inhibition constants (Ki) provide a measure of the inhibitor's binding affinity to the target enzyme. A lower Ki value indicates a higher affinity and greater inhibitory potency.
| Target Enzyme | Inhibition Constant (Ki) (nM) |
| MMP-1 (Collagenase-1) | 33 |
| MMP-2 (Gelatinase-A) | 20 |
| MMP-3 (Stromelysin-1) | 43 |
| MMP-9 (Gelatinase-B) | 8 |
Table 1: Inhibitory Potency of this compound against Key Matrix Metalloproteinases .[1][2][3][4]
Preclinical Efficacy in Cartilage Degradation Models
The protective effects of this compound on cartilage have been evaluated in established preclinical models. These studies provide crucial insights into the compound's biological activity in a physiological context.
In Vivo Rabbit Model of Stromelysin-Induced Cartilage Degradation
In a well-established rabbit model, the direct intra-articular injection of stromelysin (MMP-3) induces significant cartilage degradation. Oral administration of this compound has been shown to effectively block this erosion of the cartilage matrix.
In Vitro Bovine Articular Cartilage Explant Model
Bovine articular cartilage explants, when stimulated with the pro-inflammatory cytokine Interleukin-1 alpha (IL-1α), exhibit significant degradation of proteoglycans and cartilage oligomeric matrix protein (COMP). Treatment with this compound has been demonstrated to protect against the degradation of these critical matrix components.
Experimental Protocols
In Vivo Stromelysin-Induced Cartilage Degradation in Rabbits
This protocol outlines the methodology for inducing and evaluating cartilage degradation in a rabbit model.
-
Animal Model: New Zealand White rabbits.
-
Induction of Cartilage Degradation:
-
Anesthetize the rabbits.
-
Administer a single intra-articular injection of recombinant active stromelysin (MMP-3) into one stifle joint. The contralateral joint receives a vehicle control injection.
-
-
Treatment:
-
Administer this compound orally at a predetermined dose and time course relative to the stromelysin injection.
-
-
Assessment of Cartilage Degradation:
-
After a defined period, euthanize the animals and dissect the stifle joints.
-
Collect synovial fluid for biochemical analysis of cartilage degradation markers (e.g., proteoglycan fragments).
-
Harvest the articular cartilage for histological analysis (e.g., Safranin O staining for proteoglycan content) and immunohistochemistry to assess matrix integrity.
-
References
- 1. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo effects of stromelysin on the composition and physical properties of rabbit articular cartilage in the presence and absence of a synthetic inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Matrix Metalloproteinase-3 In Articular Cartilage Is Upregulated By Joint Immobilization And Suppressed By Passive Joint Motion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CGS-27023A | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
CGS 27023A: A Technical Guide for Researchers
An In-depth Review of the Chemical Structure, Physicochemical and Pharmacological Properties, and Experimental Evaluation of the Broad-Spectrum Matrix Metalloproteinase Inhibitor, CGS 27023A.
Introduction
This compound, also known as MMI270, is a potent, orally active, non-peptidic hydroxamic acid-based inhibitor of matrix metalloproteinases (MMPs).[1][2] MMPs are a family of zinc-dependent endopeptidases crucial for the turnover of extracellular matrix (ECM) components. Their dysregulation is implicated in a variety of pathological conditions, including arthritis, cancer, and cardiovascular diseases. This compound has been investigated for its therapeutic potential in diseases characterized by excessive ECM degradation, such as arthritis and cancer metastasis.[1][3] This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental evaluation of this compound for researchers, scientists, and drug development professionals.
Chemical Structure and Physicochemical Properties
This compound is a synthetic, small-molecule sulfonamide derivative.[2] The chemical structure and key physicochemical properties are summarized below.
Chemical Structure:
-
IUPAC Name: (2R)-N-hydroxy-2-[--INVALID-LINK--amino]-3-methylbutanamide
-
Molecular Formula: C₁₉H₂₅N₃O₅S
-
Molecular Weight: 407.48 g/mol
Physicochemical Properties:
| Property | Value | Source |
| Molecular Weight | 407.48 g/mol | N/A |
| Molecular Formula | C₁₉H₂₅N₃O₅S | N/A |
| Predicted Water Solubility | 0.0525 mg/mL | DrugBank |
| Predicted logP | 1.02 | DrugBank |
| Predicted pKa (Strongest Acidic) | 8.71 | DrugBank |
| Predicted pKa (Strongest Basic) | 4.81 | DrugBank |
Pharmacological Properties
This compound is a broad-spectrum inhibitor of MMPs, with potent activity against several key members of the MMP family.[1] Its pharmacological profile is characterized by its inhibitory constants (Ki) and its effects in preclinical and clinical studies.
Inhibitory Activity:
| Target MMP | Kᵢ (nM) |
| MMP-1 (Collagenase-1) | 33 |
| MMP-2 (Gelatinase-A) | 20 |
| MMP-3 (Stromelysin-1) | 43 |
| MMP-9 (Gelatinase-B) | 8 |
Pharmacokinetics:
Preclinical studies in rats and dogs have shown that this compound is rapidly absorbed after oral administration, with a bioavailability of 44% in fasted rats.[1] In human clinical trials, this compound demonstrated linear pharmacokinetics and was rapidly absorbed and eliminated with minimal accumulation upon chronic dosing.[4] Sustained plasma concentrations sufficient to inhibit target enzymes were achieved at doses of 150 mg twice daily or higher.[4] The mean drug exposure (AUC) was found to be related to the dose.[1]
Mechanism of Action and Signaling Pathways
The primary mechanism of action of this compound is the inhibition of the catalytic activity of MMPs. The hydroxamic acid moiety of this compound chelates the zinc ion in the active site of MMPs, thereby blocking their enzymatic activity.[5] By inhibiting MMPs, this compound can prevent the degradation of ECM components and modulate downstream signaling pathways involved in disease progression.
In the context of arthritis, MMPs, particularly stromelysin-1 (MMP-3), are responsible for the degradation of proteoglycans and other cartilage matrix components.[6] By inhibiting these enzymes, this compound can protect cartilage from degradation.
In cancer, MMPs play a crucial role in tumor invasion, metastasis, and angiogenesis.[7] They degrade the basement membrane and interstitial matrix, allowing cancer cells to invade surrounding tissues and enter the bloodstream. MMPs also release and activate growth factors and cytokines that promote tumor growth and the formation of new blood vessels. By inhibiting MMPs, this compound can potentially block these processes.
Below is a generalized diagram of the role of MMPs in ECM degradation and the point of intervention for this compound.
Caption: this compound inhibits active MMPs, blocking ECM degradation.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of key experimental methodologies used in the evaluation of this compound.
MMP Inhibition Assay (General Protocol)
This protocol describes a general method for determining the inhibitory activity of compounds like this compound against MMPs using a fluorogenic substrate.
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-1, MMP-2, MMP-3, MMP-9)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
Fluorogenic MMP substrate
-
This compound or other test inhibitors
-
96-well microplate (black, for fluorescence readings)
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the diluted inhibitor solutions to the wells of the microplate.
-
Add the recombinant MMP enzyme to each well and incubate for a pre-determined time at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic MMP substrate to each well.
-
Immediately begin monitoring the increase in fluorescence over time using a microplate reader (e.g., excitation at 340 nm and emission at 440 nm, depending on the substrate).
-
Calculate the initial reaction velocities (V) from the linear portion of the fluorescence versus time curves.
-
Determine the concentration of inhibitor that causes 50% inhibition (IC₅₀) by plotting the percent inhibition versus the logarithm of the inhibitor concentration.
-
The inhibitory constant (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, if the substrate concentration and Km are known.
Caption: Workflow for MMP inhibition assay.
Stromelysin-Induced Rabbit Cartilage Degradation Model
This in vivo model was used to evaluate the oral efficacy of this compound in preventing cartilage degradation.[1]
Animals:
-
New Zealand White rabbits
Procedure:
-
Induction of Cartilage Degradation:
-
Anesthetize the rabbits.
-
Inject recombinant human stromelysin (MMP-3) intra-articularly into one knee joint.
-
Inject vehicle (buffer) into the contralateral knee as a control.
-
-
Treatment:
-
Administer this compound orally (e.g., by gavage) at various doses and time points before and after stromelysin injection.
-
A control group receives the vehicle.
-
-
Assessment of Cartilage Degradation:
-
After a specified period (e.g., 24-48 hours), euthanize the animals.
-
Dissect the knee joints and collect the articular cartilage.
-
Homogenize the cartilage and quantify the proteoglycan content (e.g., using a dimethylmethylene blue dye-binding assay).
-
Compare the proteoglycan content in the stromelysin-injected knees of treated and untreated animals to the vehicle-injected control knees.
-
A significant reduction in proteoglycan loss in the treated group indicates efficacy.
-
Caption: Workflow of the rabbit cartilage degradation model.
Conclusion
This compound is a well-characterized, potent, and orally active broad-spectrum inhibitor of matrix metalloproteinases. Its ability to inhibit key MMPs involved in the degradation of the extracellular matrix has made it a valuable tool for studying the role of these enzymes in various diseases and a potential therapeutic candidate. The data and experimental protocols summarized in this technical guide provide a foundation for researchers and drug development professionals working with this compound and other MMP inhibitors. Further research to delineate its precise effects on complex signaling networks and to identify more selective second-generation inhibitors will be crucial for the clinical translation of MMP-targeted therapies.
References
- 1. Discovery of this compound, a non-peptidic, potent, and orally active stromelysin inhibitor that blocks cartilage degradation in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix metalloproteinase inhibitor, MMI270 (CGS27023A) inhibited hematogenic metastasis of B16 melanoma cells in both experimental and spontaneous metastasis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I and pharmacological study of the oral matrix metalloproteinase inhibitor, MMI270 (CGS27023A), in patients with advanced solid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Hydroxamate-Based Matrix Metalloproteinase-2 Inhibitors for Anti-Photoaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of stromelysin in the cartilage destruction that accompanies inflammatory arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to CGS 27023A: A Non-Peptidic Stromelysin Inhibitor
This in-depth technical guide provides a comprehensive overview of CGS 27023A (also known as MMI270), a potent, orally active, non-peptidic inhibitor of matrix metalloproteinases (MMPs), with a particular focus on stromelysin-1 (MMP-3). This document is intended for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental methodologies, and visual representations of key biological pathways and experimental workflows.
Introduction: The Role of Stromelysin and the Advent of Non-Peptidic Inhibitors
Matrix metalloproteinases are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components.[1][2] Their activity is essential for normal physiological processes like tissue remodeling, wound healing, and development.[1][3] However, dysregulation of MMP activity is implicated in numerous pathological conditions, including arthritis, cancer, and cardiovascular diseases.[1][4][5]
Stromelysin-1 (MMP-3) is a key member of this family with a broad substrate specificity, capable of degrading proteoglycans, fibronectin, laminin, and various collagens.[6][7] It also activates other MMPs, such as pro-MMP-9, amplifying the proteolytic cascade.[6] This central role makes stromelysin-1 a significant therapeutic target. Early MMP inhibitors were often peptide-based, suffering from poor bioavailability and lack of specificity.[5] This led to the development of non-peptidic inhibitors like this compound, which offered improved pharmacokinetic properties and oral activity.[5][8] this compound is a hydroxamic acid-based inhibitor that chelates the active site zinc ion of MMPs.[8][9]
Quantitative Analysis of this compound Activity
This compound has been evaluated in numerous preclinical and clinical studies. The following tables summarize the key quantitative data regarding its inhibitory potency and pharmacokinetic profile.
Table 1: In Vitro Inhibitory Potency of this compound
| Target Enzyme | Parameter | Value (nM) | Reference(s) |
| Stromelysin-1 (MMP-3) | Ki | 43 | [10][11] |
| Stromelysin-1 (MMP-3) | IC50 | 13 | [12] |
| Collagenase-1 (MMP-1) | Ki | 33 | [10][11] |
| Collagenase-1 (MMP-1) | IC50 | 33 | [12] |
| Gelatinase A (MMP-2) | Ki | 20 | [10][11] |
| Gelatinase B (MMP-9) | Ki | 8 | [10][11] |
| Gelatinase B (MMP-9) | IC50 | 8 | [12] |
Table 2: Pharmacokinetic Parameters of Oral this compound in Humans (Single Dose).[12]
| Dose | State | Cmax (ng/mL) | Tmax (hours) | AUC0-8h (ng·h/mL) |
| 150 mg | Fasted | 1007 ± 355 | 1.3 ± 0.5 | 3217 ± 1157 |
| 150 mg | Fed | 667 ± 255 | 2.8 ± 1.1 | 3090 ± 1290 |
| 400 mg | Fasted | 1943 ± 893 | 1.8 ± 1.0 | 7943 ± 3723 |
| 400 mg | Fed | 1357 ± 535 | 3.1 ± 0.9 | 7410 ± 3200 |
| 600 mg | Fasted | 2270 ± 1170 | 2.5 ± 1.5 | 10600 ± 5660 |
| 600 mg | Fed | 1700 ± 620 | 3.3 ± 0.8 | 10200 ± 4300 |
Data presented as mean ± standard deviation.
A Phase I clinical trial established a recommended Phase II dose of 300 mg twice daily. The main toxicities observed were rash and musculoskeletal side effects.[9] Although the compound showed biological activity, it did not produce tumor regressions in patients with advanced solid cancers.[9] Clinical development was subsequently halted for this indication due to side effects.[13][14]
Stromelysin-1 in Cellular Signaling
Stromelysin-1 is not merely a structural protein degrader; it actively participates in cell signaling pathways that can influence tumor progression. One such pathway is the Wnt/β-catenin signaling cascade.
MMP-3 can cleave E-cadherin, a cell adhesion molecule that sequesters β-catenin at the cell membrane.[15] The cleavage of E-cadherin leads to the release of β-catenin into the cytoplasm. In the absence of a Wnt signal, β-catenin is typically phosphorylated by a destruction complex (containing GSK-3β, APC, and Axin) and targeted for ubiquitination and proteasomal degradation. However, when Wnt signaling is active, or when β-catenin pools are increased due to E-cadherin cleavage, β-catenin can translocate to the nucleus. There, it complexes with TCF/LEF transcription factors to activate the transcription of target genes involved in cell proliferation and migration.[7][15][16] Studies have shown that MMP-3 is both a transcriptional target and a necessary contributor to the Wnt/β-catenin signaling pathway.[16]
References
- 1. Assays of Matrix Metalloproteinases (MMPs) and MMP Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 2. Matrix Metalloproteinase Inhibitors as Investigational and Therapeutic Tools in Unrestrained Tissue Remodeling and Pathological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. X-ray structure of human stromelysin catalytic domain complexed with nonpeptide inhibitors: implications for inhibitor selectivity [pubmed.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. Matrilysins and Stromelysins in Pathogenesis and Diagnostics of Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of this compound, a non-peptidic, potent, and orally active stromelysin inhibitor that blocks cartilage degradation in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase I and pharmacological study of the oral matrix metalloproteinase inhibitor, MMI270 (CGS27023A), in patients with advanced solid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The matrix metalloproteinase stromelysin-1 acts as a natural mammary tumor promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
CGS 27023A (MMI 270): An In-Depth Technical Guide to a Broad-Spectrum Matrix Metalloproteinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CGS 27023A, also known as MMI 270, is a potent, orally bioavailable, non-peptidic hydroxamate-based inhibitor of matrix metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM), a process integral to both normal physiological functions and pathological conditions. Dysregulation of MMP activity is a hallmark of numerous diseases, including cancer, arthritis, and cardiovascular disorders. This technical guide provides a comprehensive overview of the research applications of this compound, focusing on its mechanism of action, quantitative inhibitory activity, pharmacokinetic profile, and detailed experimental methodologies. The information presented herein is intended to support researchers and drug development professionals in leveraging this compound for preclinical and clinical investigations.
Core Mechanism of Action
This compound exerts its biological effects through the potent and broad-spectrum inhibition of various members of the matrix metalloproteinase family. The hydroxamate moiety in its chemical structure chelates the zinc ion within the catalytic domain of MMPs, thereby reversibly inhibiting their enzymatic activity. This action prevents the degradation of crucial extracellular matrix components, such as collagen and proteoglycans. By inhibiting MMPs, this compound modulates a variety of cellular processes that are dependent on ECM remodeling.
Signaling Pathways Modulated by this compound
The inhibition of MMPs by this compound has significant downstream consequences on cellular signaling pathways involved in cell proliferation, migration, invasion, and angiogenesis. Key among the targeted enzymes are MMP-2 (Gelatinase A) and MMP-9 (Gelatinase B), which are well-documented for their roles in cancer progression.
Methodological & Application
Application Notes and Protocols for CGS 27023A In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
CGS 27023A is a potent, orally bioavailable, non-peptidic broad-spectrum inhibitor of matrix metalloproteinases (MMPs).[1][2] It exhibits inhibitory activity against several MMPs, including MMP-1, MMP-2, MMP-3, and MMP-9, which are key enzymes involved in the degradation of the extracellular matrix.[1] Dysregulation of MMP activity is implicated in the pathogenesis of various diseases, including cancer metastasis and osteoarthritis.[2][3] These application notes provide detailed protocols for in vivo experimental models to evaluate the efficacy of this compound in oncology and rheumatology research.
Mechanism of Action
This compound functions by chelating the zinc ion in the active site of MMPs, thereby inhibiting their enzymatic activity. This action prevents the breakdown of extracellular matrix components, a critical step in tumor invasion, angiogenesis, and cartilage degradation.[4][5][6] The inhibitory constants (Ki) of this compound for various MMPs are summarized in the table below.
| MMP Target | Ki (nM) |
| MMP-1 (Collagenase-1) | 33 |
| MMP-2 (Gelatinase A) | 20 |
| MMP-3 (Stromelysin-1) | 43 |
| MMP-9 (Gelatinase B) | 8 |
Data sourced from MedchemExpress.[1]
Signaling Pathway in Cancer Metastasis
MMPs, particularly MMP-2 and MMP-9, play a crucial role in cancer cell invasion and angiogenesis, key processes in metastasis.[5][7][8] They are often upregulated in aggressive tumors and their activity is associated with poor prognosis.[7] this compound, by inhibiting these MMPs, can interfere with the metastatic cascade.
In Vivo Experimental Protocols
Murine Melanoma Lung Metastasis Model
This protocol is designed to evaluate the efficacy of this compound in inhibiting the formation of lung metastases from circulating melanoma cells.
Experimental Workflow:
Materials:
-
Animal Model: C57BL/6 mice (female, 6-8 weeks old)
-
Tumor Cells: B16-F10 murine melanoma cell line
-
Test Article: this compound
-
Vehicle: To be determined based on solubility and route of administration (e.g., 0.5% carboxymethylcellulose for oral gavage).
-
Reagents: Phosphate-buffered saline (PBS), cell culture medium (e.g., DMEM), trypsin-EDTA.
Procedure:
-
Cell Preparation: Culture B16-F10 melanoma cells in appropriate medium until they reach 80-90% confluency. Harvest the cells using trypsin-EDTA, wash with PBS, and resuspend in sterile PBS at a concentration of 2.5 x 105 cells/mL.
-
Tumor Cell Inoculation: Anesthetize the mice and inject 100 µL of the cell suspension (2.5 x 104 cells) into the lateral tail vein.
-
Treatment Administration:
-
Randomly assign mice to a control group and a this compound treatment group.
-
Prepare a formulation of this compound in a suitable vehicle. While the specific dose used in the B16-F10 model is not explicitly stated in the provided results, a starting dose of 30 mg/kg administered orally once or twice daily can be considered based on other preclinical studies.[9]
-
Administer the this compound formulation or vehicle to the respective groups daily for 14 consecutive days, starting on the day of tumor cell inoculation.
-
-
Endpoint Analysis:
-
On day 15, euthanize the mice.
-
Excise the lungs and fix them in Bouin's solution.
-
Count the number of visible tumor nodules on the lung surface.
-
For micrometastasis analysis, lung tissues can be processed for histology and melanin content measurement.[3]
-
Quantitative Data Summary (Hypothetical based on reported significant decrease):
| Treatment Group | Mean Number of Lung Nodules (± SEM) | Percent Inhibition |
| Vehicle Control | 150 (± 20) | - |
| This compound (30 mg/kg) | 50 (± 10) | 66.7% |
Note: This data is illustrative. Actual results may vary.
Rabbit Model of Osteoarthritis
This protocol evaluates the ability of this compound to prevent cartilage degradation in a surgically induced model of osteoarthritis.
Experimental Workflow:
Materials:
-
Animal Model: New Zealand White rabbits (male, 2.0-2.5 kg)
-
Test Article: this compound
-
Vehicle: Suitable for the chosen route of administration.
-
Surgical Instruments: Standard sterile surgical pack.
-
Reagents for Histology: Formalin, decalcifying solution, Safranin O-fast green stain.
Procedure:
-
Induction of Osteoarthritis:
-
Anesthetize the rabbits.
-
Perform a bilateral anterior cruciate ligament transection (ACLT) on the knee joints to induce instability and subsequent cartilage degradation.[10]
-
-
Treatment Administration:
-
Two weeks post-surgery, randomly divide the rabbits into a control group and a this compound treatment group.
-
A dose of 75 µmol/kg administered via oral gavage has been shown to be effective in a rabbit model of cartilage degradation.[1] Prepare the this compound formulation in a suitable vehicle.
-
Administer the this compound formulation or vehicle to the respective groups at the determined frequency and duration (e.g., once daily for 4-7 weeks).
-
-
Endpoint Analysis:
-
At the end of the treatment period (e.g., 6 or 9 weeks post-ACLT), euthanize the rabbits.
-
Dissect the knee joints and perform a gross morphological assessment of the femoral condyles, scoring the severity of lesions.
-
Fix the femoral condyles in formalin, decalcify, and embed in paraffin for histological analysis.
-
Stain sections with Safranin O-fast green to visualize proteoglycan content and assess cartilage structure.
-
Evaluate histological sections using a scoring system such as the OARSI score.
-
Gene expression analysis of MMPs (e.g., MMP-1, MMP-3, MMP-13) and their inhibitors (e.g., TIMP-1) in the cartilage can also be performed.[10]
-
Quantitative Data Summary (Based on reported cartilage protection):
| Treatment Group | Gross Morphology Score (Mean ± SD) | Histological Score (OARSI, Mean ± SD) | MMP-13 Gene Expression (Fold Change vs. Normal) |
| Vehicle Control | 3.2 (± 0.5) | 18.5 (± 3.2) | 5.8 |
| This compound (75 µmol/kg) | 1.5 (± 0.3) | 8.2 (± 2.1) | 2.1 |
Note: This data is illustrative and based on the expected outcome of significant cartilage protection.
Pharmacokinetics and Safety
Clinical studies in humans have shown that this compound is rapidly absorbed after oral administration, with pharmacokinetics being linear.[11] Sustained plasma concentrations sufficient for target enzyme inhibition were achieved at doses of 150 mg twice daily.[11] The most common adverse effects reported were rash and musculoskeletal side effects.[11]
Conclusion
This compound is a valuable research tool for investigating the role of MMPs in various pathological processes. The in vivo models described provide a framework for evaluating the therapeutic potential of this compound in preclinical settings for cancer and osteoarthritis. Careful consideration of the experimental design, including appropriate controls, dosing regimens, and endpoint analyses, is crucial for obtaining robust and reproducible data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound, a non-peptidic, potent, and orally active stromelysin inhibitor that blocks cartilage degradation in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Matrix metalloproteinase inhibitor, MMI270 (CGS27023A) inhibited hematogenic metastasis of B16 melanoma cells in both experimental and spontaneous metastasis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical potential of matrix metalloprotease inhibitors in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting Invasion: The Role of MMP-2 and MMP-9 Inhibition in Colorectal Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of Matrix Metalloproteinases in Angiogenesis and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Matrix metalloproteinase-2 regulates vascular patterning and growth affecting tumor cell survival and invasion in GBM - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. INHIBITION OF BREAST CANCER METASTASIS BY PRESURGICAL TREATMENT WITH AN ORAL MATRIX METALLOPROTEINASE INHIBITOR: A PRECLINICAL PROOF-OF-PRINCIPLE STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. frontierspartnerships.org [frontierspartnerships.org]
- 11. Phase I and pharmacological study of the oral matrix metalloproteinase inhibitor, MMI270 (CGS27023A), in patients with advanced solid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CGS 27023A in a Rabbit Cartilage Degradation Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of CGS 27023A, a potent, orally active matrix metalloproteinase (MMP) inhibitor, in a rabbit model of stromelysin-induced cartilage degradation. The information is compiled from published research to guide the design and execution of similar in vivo studies.
Introduction
This compound is a non-peptidic, broad-spectrum MMP inhibitor with potent activity against several MMPs, including MMP-3 (stromelysin-1), which is a key enzyme in the degradation of cartilage extracellular matrix.[1] In vivo studies have demonstrated its efficacy in preventing cartilage degradation in rabbit models, making it a valuable tool for osteoarthritis research and the development of disease-modifying osteoarthritis drugs (DMOADs). This document outlines the dosage, administration, and experimental procedures for utilizing this compound in a stromelysin-induced rabbit cartilage degradation model.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the use of this compound in two different rabbit models of cartilage degradation.
| Parameter | Stromelysin-Induced Model | Meniscectomy-Induced Model |
| Compound | This compound | This compound |
| Animal Model | New Zealand White Rabbits | New Zealand White Rabbits |
| Induction Method | Intra-articular injection of stromelysin (MMP-3) | Partial lateral meniscectomy |
| Dosage | 30 mg/kg | 100 mg/kg |
| Administration Route | Oral (p.o.) | In-feed |
| Frequency | Single dose | Daily |
| Duration of Action | Up to 8 hours | 8 weeks |
| Primary Outcome | Prevention of acute cartilage degradation | Reduction in cartilage pathology |
Signaling Pathway of this compound in Cartilage Degradation
This compound exerts its chondroprotective effects by directly inhibiting the catalytic activity of matrix metalloproteinases, particularly stromelysin-1 (MMP-3). In the context of cartilage degradation, pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) are released into the joint, stimulating chondrocytes to produce MMPs. Stromelysin (MMP-3) plays a crucial role in this process by degrading key components of the extracellular matrix, such as proteoglycans and type IX collagen, and by activating other MMPs, including procollagenases. By inhibiting stromelysin, this compound blocks this degradative cascade, thus preserving the integrity of the cartilage matrix.
Experimental Protocols
Protocol 1: Stromelysin-Induced Acute Cartilage Degradation Model
This protocol is designed to evaluate the acute chondroprotective effects of this compound.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Recombinant active stromelysin-1 (MMP-3)
-
Sterile saline
-
Male New Zealand White rabbits (2.5-3.0 kg)
-
Gavage needles
-
Insulin syringes with 30-gauge needles
Procedure:
-
Animal Acclimatization: Acclimatize rabbits to laboratory conditions for at least one week prior to the experiment.
-
This compound Preparation: Prepare a suspension of this compound in the chosen vehicle at a concentration suitable for delivering a 30 mg/kg dose in a reasonable volume (e.g., 1-2 mL).
-
Administration of this compound: Administer the prepared this compound suspension (30 mg/kg) or vehicle control to the rabbits via oral gavage.
-
Induction of Cartilage Degradation: One hour after the administration of this compound or vehicle, anesthetize the rabbits. Inject one knee joint of each rabbit with a solution of recombinant active stromelysin-1 in sterile saline. The contralateral knee can be injected with sterile saline as a control.
-
Post-Induction and Tissue Harvest: Euthanize the rabbits at a predetermined time point (e.g., 8 hours post-stromelysin injection) to assess the acute effects.
-
Cartilage Analysis: Dissect the knee joints and collect the articular cartilage. Analyze the cartilage for proteoglycan content (e.g., Safranin O staining and quantification) and collagen degradation (e.g., immunohistochemistry for collagen cleavage epitopes).
Protocol 2: Meniscectomy-Induced Osteoarthritis Model
This protocol is for evaluating the long-term, disease-modifying effects of this compound.
Materials:
-
This compound
-
Rabbit chow
-
Male New Zealand White rabbits (mature)
-
Surgical instruments for aseptic surgery
Procedure:
-
Animal Acclimatization: As in Protocol 1.
-
Diet Preparation: Incorporate this compound into the rabbit chow to achieve a daily dose of 100 mg/kg based on average daily food consumption. Prepare a control diet without the compound.
-
Surgical Induction of Osteoarthritis: Anesthetize the rabbits and perform a partial lateral meniscectomy on one knee joint to induce osteoarthritis. The contralateral joint can serve as a non-operated control.
-
Post-Surgical Care and Treatment: Provide appropriate post-operative care. Start the rabbits on the this compound-containing diet or the control diet.
-
Long-Term Study: Maintain the rabbits on their respective diets for the duration of the study (e.g., 8 weeks).
-
Endpoint Analysis: At the end of the study period, euthanize the rabbits. Dissect the knee joints and perform macroscopic and histological scoring of cartilage pathology.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for in vivo testing of this compound in a rabbit cartilage degradation model.
References
Application Notes and Protocols for the Synthesis of Radiolabeled CGS 27023A for PET Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of various radiolabeled analogs of CGS 27023A, a potent matrix metalloproteinase (MMP) inhibitor, for use in Positron Emission Tomography (PET) imaging. The protocols described herein cover the synthesis of fluorine-18 ([¹⁸F]), carbon-11 ([¹¹C]), and radioiodinated derivatives of this compound, along with guidelines for small animal PET imaging and biodistribution studies.
Introduction
This compound is a broad-spectrum inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components.[1] Dysregulation of MMP activity is implicated in a variety of pathological processes, including cancer metastasis, inflammation, and cardiovascular diseases.[2] Non-invasive imaging of MMP activity using PET can provide valuable insights into disease progression and response to therapy. Radiolabeled versions of this compound serve as valuable probes for this purpose.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the synthesis of different radiolabeled this compound analogs.
Table 1: Synthesis of [¹⁸F]-labeled this compound Derivative
| Parameter | Value | Reference |
| Radiochemical Yield (decay-corrected) | 12.1 ± 5.9% | [3] |
| Radiochemical Purity | 98.8 ± 0.6% | [3] |
| Specific Activity | 39 ± 27 GBq/µmol | [3] |
| Synthesis Time (from end of radionuclide production) | 160 ± 18 min | [3] |
Table 2: Synthesis of [¹¹C]Methyl-Halo-CGS 27023A Analogs
| Parameter | Value | Reference |
| Radiochemical Yield (decay-corrected) | 40-60% | [4] |
| Synthesis Time | 20-25 min | [4] |
Signaling Pathway
This compound exerts its biological effect by inhibiting the catalytic activity of MMPs. The diagram below illustrates a simplified signaling pathway of MMP activation and its inhibition by compounds like this compound.
Caption: A diagram illustrating the signaling pathway of MMP activation and its inhibition.
Experimental Protocols
Synthesis of [¹⁸F]-labeled this compound Derivative
This protocol is based on a one-step nucleophilic aromatic substitution reaction.
Materials:
-
Precursor: (R)-2-(N-((6-trimethylammoniumpyridin-3-yl)methyl)-4-methoxyphenyl-sulfonamido)-N-hydroxy-3-methylbutanamide triflate salt
-
[¹⁸F]Fluoride
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Dimethylformamide (DMF, anhydrous)
-
Water for injection
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
HPLC system for purification
Workflow Diagram:
Caption: Workflow for the synthesis of [¹⁸F]-labeled this compound derivative.
Procedure:
-
[¹⁸F]Fluoride processing: Trap aqueous [¹⁸F]fluoride from the cyclotron target onto a pre-conditioned anion exchange cartridge.
-
Elute the [¹⁸F]fluoride into a reaction vessel using a solution of Kryptofix 2.2.2 and potassium carbonate in acetonitrile/water.
-
Azeotropic drying: Remove the water by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen at elevated temperature (e.g., 110°C).
-
Radiolabeling reaction: Add the precursor dissolved in anhydrous DMF to the dried [¹⁸F]fluoride-K₂₂₂ complex. Seal the reaction vessel and heat at a specified temperature (e.g., 120°C) for a designated time (e.g., 15 minutes).
-
Purification: After cooling, quench the reaction with water and pass the mixture through a C18 SPE cartridge to trap the crude product. Wash the cartridge with water to remove unreacted [¹⁸F]fluoride and polar impurities. Elute the product with acetonitrile or ethanol.
-
Further purify the product using a semi-preparative HPLC system.
-
Formulation: Collect the desired product fraction from the HPLC, remove the solvent under reduced pressure, and formulate the final product in a sterile solution, typically saline with a small percentage of ethanol for solubility.
-
Quality Control: Perform quality control checks including radiochemical purity (by radio-TLC and analytical HPLC), specific activity, and residual solvent analysis.
Synthesis of [¹¹C]Methyl-Halo-CGS 27023A Analogs
This protocol involves the ¹¹C-O-methylation of a precursor at the aminohydroxyl position.[4]
Materials:
-
Precursor: Halo-CGS 27023A analogs (e.g., 2-F, 4-F, 2-Cl, etc.)
-
[¹¹C]Methyl triflate ([¹¹C]CH₃OTf)
-
Base (e.g., sodium hydride or a non-nucleophilic organic base)
-
Anhydrous solvent (e.g., DMF)
-
SPE cartridges for purification
-
HPLC system for quality control
Procedure:
-
Precursor preparation: Dissolve the halo-CGS 27023A analog precursor in an anhydrous solvent in a reaction vessel.
-
¹¹C-Methylation: Bubble the gaseous [¹¹C]methyl triflate, produced from a gas-phase iodination of [¹¹C]methane followed by reaction with silver triflate, through the precursor solution containing a base at room temperature or slightly elevated temperature.
-
Purification: After the reaction is complete (typically monitored by radio-TLC), quench the reaction and purify the crude product using SPE cartridges.
-
Formulation and Quality Control: Formulate the final product and perform quality control as described for the [¹⁸F]-labeled analog.
Synthesis of Radioiodinated this compound Analogs
This protocol involves the electrophilic radioiodination of a suitable precursor.
Materials:
-
Precursor: A this compound analog with an activatable aromatic ring (e.g., a phenol or an organotin precursor).
-
Radioiodide ([¹²³I]NaI or [¹²⁵I]NaI)
-
Oxidizing agent (e.g., Chloramine-T, Iodogen)
-
Reaction buffer (e.g., phosphate buffer)
-
Reducing agent to quench the reaction (e.g., sodium metabisulfite)
-
SPE cartridges and/or HPLC for purification
Procedure:
-
Reaction setup: In a reaction vial, combine the precursor dissolved in a suitable solvent with the radioiodide solution in a reaction buffer.
-
Radioiodination: Initiate the reaction by adding the oxidizing agent. Allow the reaction to proceed at room temperature for a specified time (e.g., 5-15 minutes).
-
Quenching: Stop the reaction by adding a reducing agent.
-
Purification, Formulation, and Quality Control: Purify the product using SPE and/or HPLC, formulate in a suitable vehicle, and perform quality control as previously described.
Small Animal PET Imaging Protocol
The following is a general protocol for PET imaging of tumor-bearing mice with a radiolabeled this compound analog. This protocol should be adapted based on the specific radiotracer and research question.
Workflow Diagram:
Caption: General workflow for small animal PET imaging with a radiolabeled tracer.
Procedure:
-
Animal Preparation:
-
Use tumor-bearing mice (e.g., xenograft or genetically engineered models).
-
Fast the animals for 4-6 hours prior to imaging to reduce background signal, especially for [¹⁸F]FDG co-scans.
-
Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance) in oxygen. Maintain body temperature using a heating pad.
-
-
Radiotracer Administration:
-
Administer a known amount of the radiolabeled this compound analog (e.g., 3.7-7.4 MBq or 100-200 µCi) via tail vein injection.
-
Record the exact injected dose by measuring the syringe before and after injection in a dose calibrator.
-
-
Uptake Period:
-
Allow the radiotracer to distribute for a specific period (e.g., 60 minutes). The optimal uptake time should be determined in preliminary studies.
-
-
PET/CT Imaging:
-
Position the anesthetized animal in the PET/CT scanner.
-
Acquire a CT scan for anatomical localization and attenuation correction.
-
Perform a static or dynamic PET scan over the region of interest (e.g., the tumor).
-
-
Image Reconstruction and Analysis:
-
Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) on the tumor and other organs of interest to quantify radiotracer uptake, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g) or Standardized Uptake Value (SUV).
-
Biodistribution Studies
Ex vivo biodistribution studies are essential to validate the in vivo PET imaging data.
Procedure:
-
Following radiotracer administration and the specified uptake period, humanely euthanize the mice.
-
Immediately dissect and collect organs and tissues of interest (e.g., tumor, blood, heart, lungs, liver, kidneys, muscle, bone).
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a calibrated gamma counter.
-
Calculate the %ID/g for each tissue.
These detailed protocols and application notes should serve as a valuable resource for researchers and scientists working on the development and application of radiolabeled this compound for PET imaging of MMP activity. Adherence to these guidelines will help ensure the generation of high-quality, reproducible data.
References
CGS 27023A solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGS 27023A is a potent, non-peptidic, broad-spectrum inhibitor of matrix metalloproteinases (MMPs).[1] MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. The dysregulation of MMP activity is implicated in a variety of pathological processes, including arthritis, cancer cell invasion, and metastasis. This compound has been shown to inhibit several MMPs, including MMP-1, MMP-2, MMP-3, and MMP-9, with Ki values in the nanomolar range, making it a valuable tool for in vitro and in vivo studies of MMP-driven pathologies.[1]
These application notes provide detailed information on the solubility, preparation, and experimental use of this compound for laboratory research.
Physicochemical and Inhibitory Data
The following tables summarize the key physicochemical properties and inhibitory constants (Ki) of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₈H₂₃N₃O₅S |
| Molecular Weight | 393.46 g/mol [2] |
| Appearance | Solid Powder |
| CAS Number | 161314-82-5 |
Table 2: Inhibitory Activity (Ki) of this compound against various MMPs
| MMP Target | Ki (nM) |
| MMP-1 | 33 |
| MMP-2 | 20 |
| MMP-3 | 43 |
| MMP-9 | 8 |
Data compiled from MedchemExpress.[1]
Solubility and Preparation of Stock Solutions
Proper dissolution and storage of this compound are critical for maintaining its stability and activity.
Table 3: Solubility of this compound
| Solvent | Concentration |
| Dimethyl Sulfoxide (DMSO) | 10 mM[3] |
| Phosphate-Buffered Saline (PBS) | Data not available |
| Ethanol | Data not available |
| Cell Culture Medium | Data not available |
Note: The solubility of this compound in aqueous buffers such as PBS, and in cell culture media has not been extensively reported in publicly available literature. It is strongly recommended that researchers determine the solubility in their specific experimental buffer or medium empirically before preparing working solutions.
Protocol for Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber, or foil-wrapped microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.3935 mg of this compound (MW = 393.46 g/mol ).
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C.
-
Storage and Stability
Proper storage is essential to maintain the integrity of this compound.
Table 4: Storage Recommendations
| Form | Storage Temperature | Stability |
| Solid Powder | -20°C | 12 Months |
| 4°C | 6 Months | |
| In DMSO | -80°C | 6 Months |
| -20°C | 6 Months |
Data compiled from Probechem.[3]
Signaling Pathway and Experimental Workflow
This compound directly inhibits the catalytic activity of MMPs, thereby preventing the degradation of ECM components.
Caption: this compound inhibits MMPs, preventing ECM degradation.
The following diagram outlines a typical workflow for an in vitro MMP inhibition assay using this compound.
Caption: Workflow for an in vitro MMP inhibition assay.
Detailed Experimental Protocol: In Vitro MMP Inhibition Assay
This protocol describes a fluorometric method to determine the inhibitory activity of this compound against a specific MMP.
Materials and Reagents
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Recombinant active MMP enzyme (e.g., MMP-2, MMP-9)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
96-well black, flat-bottom microplates
-
Fluorometric microplate reader with excitation/emission wavelengths suitable for the chosen substrate (e.g., 328 nm excitation/393 nm emission)
Procedure
-
Preparation of this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO as described above.
-
Perform a serial dilution of the stock solution in Assay Buffer to obtain a range of concentrations (e.g., from 1 µM to 0.1 nM). Prepare a sufficient volume for the assay.
-
-
Enzyme Preparation:
-
Dilute the recombinant active MMP enzyme to the desired working concentration in ice-cold Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the assay period.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Add 80 µL of Assay Buffer.
-
Control wells (enzyme activity without inhibitor): Add 70 µL of Assay Buffer and 10 µL of Assay Buffer (instead of inhibitor).
-
Inhibitor wells: Add 70 µL of Assay Buffer and 10 µL of each this compound dilution.
-
Add 10 µL of the diluted active MMP enzyme to the control and inhibitor wells.
-
Gently tap the plate to mix.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 30 minutes to allow this compound to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Prepare the fluorogenic MMP substrate solution in Assay Buffer according to the manufacturer's instructions.
-
Add 10 µL of the substrate solution to all wells to initiate the reaction.
-
Immediately place the microplate in a pre-warmed (37°C) fluorometric microplate reader.
-
Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes.
-
Data Analysis
-
Subtract the fluorescence readings of the blank wells from all other wells.
-
Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each concentration of this compound.
-
Calculate the percentage of inhibition for each this compound concentration relative to the control (enzyme activity without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Safety Precautions
-
This compound is for research use only.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound.
-
Handle DMSO in a well-ventilated area, as it can facilitate the absorption of other chemicals through the skin.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO for complete safety information.
References
Application Note & Protocol: Utilizing CGS 27023A for the Inhibition of MMP Activity in Zymography Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM).[1][2][3] Their enzymatic activity is implicated in a wide array of physiological processes, including embryogenesis, wound healing, and angiogenesis.[4] However, dysregulated MMP activity is a hallmark of various pathologies such as cancer, arthritis, and cardiovascular diseases.[1] Gelatin zymography is a widely used and sensitive technique to detect and characterize the activity of gelatinases, particularly MMP-2 and MMP-9.[5][6] This method involves the separation of proteins by electrophoresis in a polyacrylamide gel copolymerized with gelatin.[7] Following renaturation, active MMPs digest the gelatin, creating clear bands against a stained background.[5]
CGS 27023A is a potent, broad-spectrum, non-peptidic inhibitor of MMPs.[8] Its use in zymography assays serves as a critical negative control to confirm that the observed proteolytic activity is indeed due to MMPs. By incubating samples with this compound, a significant reduction or complete absence of gelatinolytic bands validates the MMP-specificity of the assay. This application note provides a detailed protocol for the use of this compound in gelatin zymography for the confident identification of MMP activity in biological samples.
Data Presentation: Inhibitory Potency of this compound
The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of this compound against a panel of human MMPs, demonstrating its broad-spectrum inhibitory profile.
| MMP Target | Ki (nM) | IC50 (nM) |
| MMP-1 (Collagenase-1) | 33 | 33[2], 56[9] |
| MMP-2 (Gelatinase-A) | 20 | - |
| MMP-3 (Stromelysin-1) | 43 | - |
| MMP-9 (Gelatinase-B) | 8 | - |
| MMP-13 (Collagenase-3) | - | 6[9] |
| MMP-14 (MT1-MMP) | - | 23[9] |
Note: Ki and IC50 values can vary depending on the assay conditions and substrate used.
Experimental Protocols
Protocol 1: Preparation of Gelatin Zymography Gels
This protocol outlines the preparation of a 10% SDS-PAGE gel containing 0.1% gelatin.
Materials:
-
30% Acrylamide/Bis-acrylamide solution
-
1.5 M Tris-HCl, pH 8.8 (for resolving gel)
-
0.5 M Tris-HCl, pH 6.8 (for stacking gel)
-
10% (w/v) Sodium Dodecyl Sulfate (SDS)
-
10% (w/v) Ammonium Persulfate (APS)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
Gelatin solution (10 mg/mL in ddH2O, prepare fresh)[10]
-
ddH2O
Procedure:
-
Resolving Gel (10%): For a 10 mL gel, combine the following in a conical tube:
-
3.3 mL ddH2O
-
2.5 mL 1.5 M Tris-HCl, pH 8.8
-
3.3 mL 30% Acrylamide/Bis-acrylamide
-
1.0 mL 1% Gelatin
-
100 µL 10% SDS
-
100 µL 10% APS
-
10 µL TEMED
-
-
Gently mix the solution and immediately pour it between the glass plates, leaving space for the stacking gel.
-
Overlay with water-saturated isobutanol to ensure a flat surface.
-
Allow the gel to polymerize for 30-60 minutes at room temperature.
-
Stacking Gel (4%): After the resolving gel has polymerized, pour off the overlay and rinse with ddH2O. Prepare the stacking gel solution (for 5 mL):
-
3.05 mL ddH2O
-
1.25 mL 0.5 M Tris-HCl, pH 6.8
-
0.67 mL 30% Acrylamide/Bis-acrylamide
-
50 µL 10% SDS
-
50 µL 10% APS
-
5 µL TEMED
-
-
Gently mix and pour the stacking gel on top of the resolving gel.
-
Insert the comb and allow the stacking gel to polymerize for 30 minutes.
Protocol 2: Sample Preparation and Electrophoresis
Materials:
-
2X Non-reducing sample buffer (e.g., 125 mM Tris-HCl pH 6.8, 20% glycerol, 4% SDS, 0.02% bromophenol blue)
-
Conditioned cell culture media or tissue extracts
-
Protein molecular weight marker
Procedure:
-
Thaw samples on ice. If using conditioned media, centrifuge to remove cell debris.[10]
-
Determine the protein concentration of your samples.
-
Mix an equal volume of your sample with 2X non-reducing sample buffer. Do not boil the samples , as this will irreversibly denature the MMPs.
-
Load 10-20 µg of protein per well.[5] Include a protein molecular weight marker in one lane.
-
Run the gel at 125-150 V at 4°C until the dye front reaches the bottom of the gel.[10][11]
Protocol 3: MMP Inhibition with this compound
To confirm MMP-specific activity, this compound can be incorporated in two ways:
A. Pre-incubation of Samples with this compound:
-
Prepare a stock solution of this compound (e.g., 1 mM in DMSO).
-
Prior to adding the sample buffer, incubate your samples with a final concentration of 1-10 µM this compound for 30-60 minutes at 37°C.
-
As a control, incubate an identical set of samples with the same volume of DMSO.
-
Proceed with sample preparation and electrophoresis as described in Protocol 2.
B. Inclusion of this compound in the Incubation Buffer:
-
After electrophoresis and washing, incubate one gel in the standard incubation buffer (see Protocol 4) and a parallel gel in the incubation buffer containing 1-10 µM this compound.
Protocol 4: Gel Renaturation, Incubation, and Staining
Materials:
-
Washing Buffer: 2.5% (v/v) Triton X-100 in ddH2O
-
Incubation Buffer: 50 mM Tris-HCl pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35
-
Staining Solution: 0.5% (w/v) Coomassie Brilliant Blue R-250 in 40% methanol, 10% acetic acid
-
Destaining Solution: 40% methanol, 10% acetic acid
Procedure:
-
After electrophoresis, carefully remove the gel from the glass plates.
-
Wash the gel twice for 30 minutes each in Washing Buffer with gentle agitation at room temperature to remove SDS and allow for protein renaturation.[5]
-
Briefly rinse the gel in ddH2O.
-
Incubate the gel in Incubation Buffer for 18-48 hours at 37°C with gentle agitation.[10]
-
After incubation, stain the gel with Staining Solution for 30-60 minutes.[5]
-
Destain the gel with Destaining Solution until clear bands appear against a blue background.[5] These clear bands represent areas of gelatin degradation by MMPs.
Protocol 5: Data Analysis and Interpretation
-
Image the gel using a gel documentation system.
-
The molecular weights of the gelatinolytic bands can be estimated using the protein molecular weight marker. Pro-MMP-9, active MMP-9, pro-MMP-2, and active MMP-2 typically appear at approximately 92 kDa, 82 kDa, 72 kDa, and 62 kDa, respectively.
-
In the lanes treated with this compound, a significant reduction or absence of these bands compared to the control lanes confirms that the observed gelatinolytic activity is due to MMPs.
-
Densitometric analysis can be performed to quantify the relative MMP activity.
Mandatory Visualizations
Caption: Workflow for Zymography with this compound Inhibition.
Caption: Simplified MMP Activation Pathway and this compound Inhibition.
References
- 1. itmedicalteam.pl [itmedicalteam.pl]
- 2. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MMP Activity Detection in Zymograms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Matrix Metalloproteinases (MMPs): Function, Biology, and Research Applications - Creative Proteomics [cytokine.creative-proteomics.com]
- 5. docs.abcam.com [docs.abcam.com]
- 6. Gel-Based Gelatin Zymography to Examine Matrix Metalloproteinase Activity in Cell Culture | Springer Nature Experiments [experiments.springernature.com]
- 7. tandfonline.com [tandfonline.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. CGS-27023A | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. med.upenn.edu [med.upenn.edu]
- 11. Detection of Matrix Metalloproteinases by Zymography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: CGS 27023A in Combination with Other Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGS 27023A, also known as MMI270, is a potent, orally active, broad-spectrum inhibitor of matrix metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM). In the context of cancer, MMPs play a significant role in tumor growth, invasion, metastasis, and angiogenesis. By inhibiting MMPs, this compound has been investigated as a potential anti-cancer agent. Preclinical and early clinical studies have explored its use both as a monotherapy and in combination with other therapeutic agents to enhance anti-tumor efficacy.
These application notes provide a summary of available data on this compound in combination therapy, detailed experimental protocols from relevant studies, and a visualization of the underlying signaling pathways.
Data Presentation
This compound Inhibitory Activity
| Target MMP | K |
| MMP-9 | 8 |
| MMP-2 | 20 |
| MMP-1 | 33 |
| MMP-3 | 43 |
Source: MedchemExpress.com
Clinical Trial Data: this compound in Combination with 5-Fluorouracil (5-FU) and Folinic Acid (FA)
| Clinical Trial Phase | Indication | Combination Regimen | Key Findings |
| Phase I | Advanced Colorectal Cancer | This compound (MMI270) at various doses (50 mg qd, 150 mg tid, 300 mg bid) with 5-FU (400 mg/m² bolus and 600 mg/m² infusion) and FA (200 mg/m²) | The combination was well-tolerated at this compound dose of 300 mg twice daily. No significant pharmacokinetic interaction was observed between this compound and 5-FU. 6 partial responses and 7 cases of stable disease were reported. Joint symptoms were a notable side effect. |
Source: PubMed
Signaling Pathways and Mechanisms of Action
The rationale for combining this compound with other therapies stems from its role in modulating the tumor microenvironment. By inhibiting MMPs, this compound can prevent the breakdown of the ECM, which is a physical barrier to tumor cell invasion. Furthermore, MMPs are known to release and activate growth factors and cytokines stored within the ECM, which can promote tumor growth and angiogenesis. MMPs can also influence the immune landscape of the tumor microenvironment. For instance, MMP-2 has been shown to modulate immune responses, and its inhibition could potentially enhance anti-tumor immunity.
Caption: this compound inhibits MMPs, impacting key cancer processes.
Experimental Protocols
Protocol 1: Phase I Clinical Trial of this compound with 5-FU and Folinic Acid in Advanced Colorectal Cancer
Objective: To assess the safety, tolerability, and pharmacokinetics of this compound in combination with 5-FU and folinic acid.
Patient Population: Patients with advanced colorectal cancer.
Treatment Regimen:
-
Lead-in Cycle (Days 1-14):
-
Folinic Acid: 200 mg/m² intravenously over 2 hours.
-
5-Fluorouracil: 400 mg/m² bolus intravenously over 15 minutes, followed by 600 mg/m² continuous intravenous infusion over 22 hours on days 1 and 2.
-
-
Combination Cycles (from Cycle 2 onwards):
-
The 5-FU and folinic acid regimen is repeated every 14 days.
-
This compound is administered orally, starting with the second cycle, at one of the following dose levels:
-
Cohort 1: 50 mg once daily.
-
Cohort 2: 150 mg three times daily.
-
Cohort 3: 300 mg twice daily.
-
-
Dose escalation proceeds in the absence of dose-limiting toxicity.
-
Assessments:
-
Safety: Monitor for adverse events (AEs) and serious adverse events (SAEs) at each cycle. Dose-limiting toxicities (DLTs) are assessed during the first cycle of combination therapy.
-
Pharmacokinetics: Blood samples are collected to determine the plasma concentrations of this compound and 5-FU.
-
Efficacy: Tumor response is evaluated every 8 weeks using standard imaging criteria (e.g., RECIST).
Caption: Workflow for the Phase I clinical trial of this compound with chemotherapy.
Protocol 2: Representative Preclinical In Vivo Study of an MMP Inhibitor with Immunotherapy (Illustrative Example)
Objective: To evaluate the anti-tumor efficacy of an MMP inhibitor in combination with an immune checkpoint inhibitor in a syngeneic mouse model.
Animal Model:
-
BALB/c mice (6-8 weeks old).
-
Subcutaneous implantation of 4T1 murine breast cancer cells (1 x 10⁵ cells in 100 µL PBS) into the mammary fat pad.
Treatment Groups (n=10 mice per group):
-
Vehicle Control (e.g., appropriate solvent for MMPi, administered orally).
-
MMP inhibitor (e.g., this compound at a dose determined by MTD studies, administered orally daily).
-
Anti-PD-1 antibody (e.g., 10 mg/kg, administered intraperitoneally twice a week).
-
MMP inhibitor + Anti-PD-1 antibody (combination of the above regimens).
Experimental Procedure:
-
Tumor cells are implanted on day 0.
-
Treatment is initiated when tumors reach a palpable size (e.g., ~100 mm³).
-
Tumor volume is measured three times a week with calipers (Volume = 0.5 x length x width²).
-
Mice are monitored for body weight changes and signs of toxicity.
-
At the end of the study (e.g., day 28 or when tumors reach a predetermined size), mice are euthanized.
-
Tumors are excised for downstream analysis.
Endpoint Analysis:
-
Primary Endpoint: Tumor growth inhibition.
-
Secondary Endpoints:
-
Analysis of the tumor microenvironment by flow cytometry or immunohistochemistry to assess immune cell infiltration (e.g., CD8+ T cells, regulatory T cells, myeloid-derived suppressor cells).
-
Measurement of cytokine levels in the tumor or serum.
-
Caption: Preclinical workflow for evaluating an MMP inhibitor with immunotherapy.
Conclusion
This compound, as a broad-spectrum MMP inhibitor, holds therapeutic potential, particularly in combination with other anti-cancer agents. The available clinical data in combination with chemotherapy shows a manageable safety profile and signs of clinical activity. The rationale for combining this compound with immunotherapy is compelling, given the role of MMPs in shaping the tumor immune microenvironment. Further preclinical and clinical investigations are warranted to fully elucidate the optimal combination strategies and patient populations that would benefit most from this compound-based therapies. The provided protocols offer a framework for designing and conducting such studies.
Troubleshooting & Optimization
Technical Support Center: Optimizing CGS 27023A Concentration for Cell-based Assays
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the effective use of CGS 27023A, a broad-spectrum matrix metalloproteinase (MMP) inhibitor, in a variety of cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, non-peptidic, orally active inhibitor of matrix metalloproteinases (MMPs). Its mechanism of action involves the chelation of the zinc ion (Zn2+) at the active site of MMPs, which is essential for their catalytic activity. This inhibition prevents the degradation of extracellular matrix (ECM) components, a key process in cancer cell invasion, angiogenesis, and other pathological conditions.
Q2: Which MMPs are inhibited by this compound?
A2: this compound is a broad-spectrum MMP inhibitor with varying potency against different MMPs. Its inhibitory constants (Ki) are in the nanomolar range for several key MMPs.
Q3: What is a good starting concentration for this compound in a cell-based assay?
A3: A common starting point for MMP inhibitors in cell-based assays is to use a concentration approximately 100-fold higher than the in vitro Ki or IC50 value for the target MMP. However, the optimal concentration is highly dependent on the cell type, assay duration, and specific endpoint being measured. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: How should I dissolve and store this compound?
A4: this compound is sparingly soluble in aqueous solutions. It is recommended to prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO). For long-term storage, it is best to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q5: What is the maximum recommended final concentration of DMSO in my cell culture?
A5: The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1% (v/v), to avoid solvent-induced cytotoxicity and off-target effects. Always include a vehicle control (media with the same final DMSO concentration as the treated samples) in your experiments.
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation of this compound in Culture Media
Symptoms:
-
Visible precipitate in the culture wells after adding the compound.
-
Cloudy or turbid appearance of the culture medium.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Compound concentration exceeds its aqueous solubility limit. | Perform a dose-response curve to determine the maximum soluble and non-toxic concentration for your specific cell line and media. |
| "Solvent shock" from rapid dilution of DMSO stock. | Prepare an intermediate dilution of the concentrated stock solution in pre-warmed culture medium before the final dilution into the cell culture plate. Add the compound dropwise while gently swirling the plate. |
| Interaction with serum proteins. | If your experimental design allows, try reducing the serum concentration in your culture medium. |
| Incorrect pH of the medium. | Ensure the pH of your culture medium is within the optimal range for your cells (typically 7.2-7.4). |
Issue 2: High Cell Death or Cytotoxicity Observed
Symptoms:
-
Significant decrease in cell viability in treated wells compared to the vehicle control.
-
Morphological changes indicative of apoptosis or necrosis.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| This compound concentration is too high. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the IC50 value for your cell line. Use concentrations well below the cytotoxic range for your functional assays. |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration is below 0.1%. Run a vehicle control with the same DMSO concentration to assess its effect on cell viability. |
| Off-target effects of the inhibitor. | This compound, being a hydroxamate-based inhibitor, can inhibit other metalloenzymes like A Disintegrin and Metalloproteinases (ADAMs).[1] Consider using a more selective inhibitor if off-target effects are a concern. |
Issue 3: No or Low Inhibitory Effect Observed
Symptoms:
-
No significant difference in the measured endpoint (e.g., cell invasion, migration) between treated and control groups.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| This compound concentration is too low. | Increase the concentration of the inhibitor in a stepwise manner. Refer to the suggested starting concentrations in the data table below. |
| Degradation of the compound. | Ensure proper storage of the stock solution. For long-term experiments, consider replenishing the media with fresh inhibitor at regular intervals. |
| MMPs are not the primary drivers of the observed phenotype. | Confirm the expression and activity of the target MMPs in your cell line using techniques like gelatin zymography or western blotting. |
| Incorrect timing of inhibitor addition. | Add the inhibitor to the cells prior to or concurrently with the stimulus that induces MMP activity. |
Data Presentation: Recommended Concentration Ranges for this compound in Cell-Based Assays
The following table provides a summary of suggested starting concentration ranges for this compound based on its known Ki values and the general principle of using 100-fold higher concentrations in cell-based assays. It is imperative to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
| Assay Type | Target MMPs | Cell Line Examples | Suggested Starting Concentration Range | Key Considerations |
| Cell Invasion (Transwell) Assay | MMP-2, MMP-9 | MDA-MB-231, HT-1080, PC-3 | 1 - 20 µM | Ensure the chosen concentration is not cytotoxic over the assay duration (typically 24-48 hours). |
| Cell Migration (Wound Healing/Scratch) Assay | MMP-1, MMP-2, MMP-9 | Fibroblasts, Endothelial Cells, Cancer Cells | 1 - 10 µM | This assay is generally less sensitive to MMP inhibition than invasion assays. |
| Gelatin Zymography (MMP-2 & MMP-9 activity) | MMP-2, MMP-9 | Various | 0.1 - 5 µM (in conditioned media) | The inhibitor is added to the incubation buffer after electrophoresis to assess direct inhibition of enzymatic activity. |
| Cell Viability/Cytotoxicity (MTT, XTT, etc.) | N/A (assessing toxicity) | Any cell line | 0.1 - 100 µM | To determine the non-toxic working range of the inhibitor. |
Experimental Protocols
MTT Cell Viability Assay
This protocol is used to determine the cytotoxic effects of this compound and to establish a non-toxic working concentration range.
Materials:
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for solubilizing formazan crystals)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be consistent across all wells and not exceed 0.1%. Include a vehicle control (DMSO only) and a no-treatment control.
-
Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or control media.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
Transwell Invasion Assay
This assay measures the ability of cells to invade through a basement membrane matrix, a process highly dependent on MMP activity.
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel or other basement membrane extract
-
Serum-free cell culture medium
-
Complete cell culture medium (as a chemoattractant)
-
This compound
-
Cotton swabs
-
Methanol (for fixation)
-
Crystal Violet stain
Procedure:
-
Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Harvest and resuspend cells in serum-free medium.
-
Add the cell suspension (e.g., 5 x 10^4 cells) to the upper chamber of the Transwell insert. Include different concentrations of this compound or vehicle control in the cell suspension.
-
Add complete medium (containing serum as a chemoattractant) to the lower chamber.
-
Incubate for 24-48 hours.
-
After incubation, remove the non-invading cells from the top of the insert with a cotton swab.
-
Fix the invading cells on the bottom of the membrane with methanol.
-
Stain the cells with Crystal Violet.
-
Count the number of stained cells in several fields of view under a microscope.
Gelatin Zymography
This technique is used to detect the activity of gelatinases (MMP-2 and MMP-9) in conditioned media from cell cultures.
Materials:
-
Conditioned cell culture media
-
SDS-PAGE gels containing gelatin (0.1%)
-
Non-reducing sample buffer
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100)
-
Zymogram developing buffer (containing CaCl2 and ZnCl2)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Collect conditioned media from cell cultures treated with or without this compound.
-
Mix the conditioned media with non-reducing sample buffer. Do not boil the samples.
-
Load the samples onto a gelatin-containing SDS-PAGE gel and run electrophoresis at 4°C.
-
After electrophoresis, wash the gel in renaturing buffer to remove SDS and allow the enzymes to renature.
-
Incubate the gel in developing buffer overnight at 37°C. For inhibitor studies, this compound can be added to the developing buffer.
-
Stain the gel with Coomassie Brilliant Blue.
-
Destain the gel. Areas of gelatin degradation by MMPs will appear as clear bands against a blue background.
Visualizations
Caption: Signaling pathways regulating MMP expression and activity.
Caption: General experimental workflow for using this compound.
References
CGS 27023A stability and storage conditions
Welcome to the technical support center for CGS 27023A, a potent matrix metalloproteinase (MMP) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and effective use of this compound in experimental settings.
Stability and Storage Conditions
Proper storage and handling of this compound are critical to ensure its stability and efficacy in your experiments. Below are the recommended storage conditions for both the solid compound and solutions.
Storage Conditions Summary
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | 12 Months | |
| 4°C | 6 Months | ||
| In Solvent | -80°C | 6 Months | Avoid repeated freeze-thaw cycles. |
| -20°C | 6 Months | Avoid repeated freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of this compound.
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO).
Q2: How should I prepare stock solutions of this compound?
A2: To prepare a stock solution, reconstitute the solid this compound powder in DMSO. For example, to make a 10 mM stock solution, dissolve the appropriate mass of this compound in the required volume of DMSO. Ensure the solution is thoroughly mixed.
Q3: Can I store this compound solutions at room temperature?
A3: It is not recommended to store this compound solutions at room temperature for extended periods. For short-term use during an experiment, keeping the solution on ice is advisable. For long-term storage, aliquoting the stock solution and storing it at -20°C or -80°C is recommended to maintain stability.
Q4: How many times can I freeze and thaw my this compound stock solution?
A4: To maintain the integrity of the compound, it is best to avoid repeated freeze-thaw cycles. We recommend preparing small aliquots of your stock solution to minimize the number of times a vial is thawed.
Q5: Is this compound sensitive to light?
Troubleshooting Guide
This guide provides solutions to potential issues you may encounter during your experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no inhibitory activity observed. | Improper storage: The compound may have degraded due to incorrect storage temperatures or multiple freeze-thaw cycles. | Always store this compound at the recommended temperatures and in single-use aliquots to avoid degradation. |
| Precipitation of the inhibitor: The compound may have precipitated out of solution, especially in aqueous buffers. | Ensure that the final concentration of DMSO in your assay is compatible with the buffer system and does not cause precipitation. Visually inspect your solutions for any signs of precipitation before use. | |
| Incorrect concentration: Errors in calculating the concentration of the stock solution or dilutions. | Double-check all calculations and ensure your pipettes are properly calibrated. | |
| Variability in results between experiments. | Inconsistent handling: Differences in incubation times, temperatures, or reagent preparation. | Standardize your experimental protocol and ensure all steps are performed consistently. |
| Degradation of the compound in the assay medium: The stability of this compound may be affected by the pH or composition of your assay buffer. | While specific data is limited, if you suspect instability, you can perform a time-course experiment to assess the stability of this compound in your specific assay buffer. | |
| Unexpected cellular effects. | Solvent toxicity: High concentrations of DMSO can be toxic to cells. | Ensure the final concentration of DMSO in your cell culture medium is at a non-toxic level (typically ≤ 0.5%). Run a vehicle control (medium with the same concentration of DMSO) to assess any solvent-related effects. |
Experimental Protocols
Below is a general protocol for a matrix metalloproteinase (MMP) inhibition assay using this compound. Please note that this is a template and may require optimization for your specific experimental setup.
MMP Inhibition Assay Protocol
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a series of dilutions of the this compound stock solution in the appropriate assay buffer.
-
Reconstitute the MMP enzyme and the fluorescent substrate according to the manufacturer's instructions.
-
-
Assay Procedure:
-
In a 96-well plate, add your diluted this compound solutions. Include a positive control (a known MMP inhibitor) and a negative control (assay buffer with DMSO).
-
Add the MMP enzyme to each well and incubate for a pre-determined time at the recommended temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorescent substrate to each well.
-
Measure the fluorescence intensity at appropriate time intervals using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage for each concentration of this compound.
-
Plot the enzyme activity against the inhibitor concentration to determine the IC50 value of this compound.
-
Visual Guides
Troubleshooting Workflow for this compound Experiments
Caption: A logical workflow to troubleshoot common issues during experiments with this compound.
Signaling Pathway Inhibition by this compound
Caption: this compound inhibits MMPs, preventing ECM degradation and growth factor activation.
Common issues with CGS 27023A in experimental setups
Welcome to the technical support center for CGS 27023A. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experimental setups. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, broad-spectrum, and orally active inhibitor of matrix metalloproteinases (MMPs).[1] Its primary mechanism of action is the inhibition of various MMPs, which are enzymes involved in the degradation of the extracellular matrix. It has been shown to inhibit MMP-1, MMP-2, MMP-3, and MMP-9 with high affinity.
Q2: What are the known inhibitory constants (Ki) of this compound for common MMPs?
A2: The inhibitory constants for this compound are summarized in the table below.
| MMP Target | Inhibitory Constant (Ki) |
| MMP-1 | 33 nM |
| MMP-2 | 20 nM |
| MMP-3 | 43 nM |
| MMP-9 | 8 nM |
Data sourced from MedchemExpress.[1]
Q3: In which solvent should I dissolve this compound?
A3: this compound is soluble in DMSO, with a recommended stock solution concentration of 10 mM. For cell culture experiments, it is crucial to ensure the final concentration of DMSO in the medium is low (typically less than 0.5%) to avoid solvent-induced toxicity or artifacts.
Troubleshooting Guide
Issue 1: Inconsistent or No Inhibitory Effect Observed
Possible Cause 1: Compound Precipitation
-
Troubleshooting Steps:
-
Visually inspect the cell culture medium for any signs of precipitation after adding this compound.
-
Ensure the final DMSO concentration is minimal. If a higher concentration of this compound is required, consider preparing a more concentrated stock solution, but be mindful of the final DMSO percentage.
-
Perform a solubility test in a small volume of your specific cell culture medium before treating your cells.
-
Possible Cause 2: Compound Degradation
-
Troubleshooting Steps:
-
Prepare fresh working solutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
For long-term experiments, consider replenishing the this compound-containing medium every 24-48 hours, as the stability of the compound in aqueous media at 37°C may be limited.
-
Possible Cause 3: Incorrect Dosing
-
Troubleshooting Steps:
-
Refer to the Ki values to determine an appropriate starting concentration for your in vitro experiments. A concentration several-fold higher than the Ki for your target MMP is a reasonable starting point.
-
Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
-
Issue 2: Unexpected Off-Target or Cytotoxic Effects
Possible Cause 1: High Compound Concentration
-
Troubleshooting Steps:
-
High concentrations of this compound may lead to off-target effects or direct cytotoxicity. Perform a cell viability assay (e.g., MTT, trypan blue exclusion) to determine the cytotoxic concentration of this compound in your cell line.
-
Use the lowest effective concentration that achieves the desired level of MMP inhibition.
-
Possible Cause 2: Downstream Signaling Effects
-
Troubleshooting Steps:
-
Be aware that inhibition of MMPs can have complex downstream effects on cell signaling. For instance, some evidence suggests that compounds structurally similar to this compound may influence the biogenesis of microRNAs, such as miR-21.[2]
-
When interpreting your results, consider the broader biological context of MMP inhibition in your experimental system.
-
Experimental Protocols
General Protocol for In Vitro MMP Inhibition Assay:
-
Prepare Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM. Store at -20°C.
-
Cell Seeding: Seed your cells of interest in a suitable culture plate and allow them to adhere overnight.
-
Treatment: The following day, replace the medium with fresh medium containing the desired concentration of this compound. Remember to include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired experimental duration.
-
Analysis: Perform your downstream analysis, such as zymography to assess MMP activity, western blotting for protein expression, or cell-based assays for migration or invasion.
Signaling Pathways and Workflows
The following diagram illustrates the primary mechanism of action of this compound and a potential downstream signaling effect.
Caption: Mechanism of this compound and its potential downstream effects.
References
Technical Support Center: CGS 27023A
This technical support center provides guidance for researchers, scientists, and drug development professionals on the toxicity of CGS 27023A in animal models. The information is presented in a question-and-answer format to directly address potential issues during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound, also known as MMI270, is a potent, orally active, non-peptidic, broad-spectrum inhibitor of matrix metalloproteinases (MMPs).[1][2][3][4] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix.[5] this compound is designed to block the activity of these enzymes, which are often overexpressed in various diseases, including cancer and arthritis, where they contribute to tissue remodeling, tumor invasion, and metastasis.[4][5][6] It is a hydroxamate-based inhibitor that chelates the zinc ion at the active site of the MMPs.[7]
Q2: What are the primary toxicities associated with this compound observed in preclinical and clinical studies?
The most detailed public information on this compound toxicity comes from a Phase I clinical trial in patients with advanced solid cancer.[1] In this study, the two main dose-limiting toxicities were rash and musculoskeletal side effects.[1] Myelosuppression (bone marrow toxicity) was notably absent.[1] While specific animal toxicity studies are not detailed in the provided search results, related MMP inhibitors have been associated with musculoskeletal toxicity in animal models and clinical trials.[7][8]
Q3: Can you provide more details on the adverse effects reported in the human Phase I trial?
In the Phase I trial of MMI270 (this compound), the following adverse effects were noted:
-
Rash: A widespread maculopapular rash was observed, which increased in frequency and severity at doses of 300 mg twice daily and higher.[1]
-
Musculoskeletal side effects: These were common, affecting 39 out of 92 patients, and appeared to be related to the duration of treatment rather than the dose level.[1]
-
Nausea: Nausea was also reported as a chemically induced side effect.[1]
Q4: In which animal models has this compound been evaluated?
This compound has been studied in several animal models for its efficacy and pharmacokinetics:
-
Rabbits: Used in a model of stromelysin-induced cartilage degradation to demonstrate the compound's cartilage-protective effects.[2][6]
-
Mice: Employed in studies of hematogenic metastasis of melanoma and for initial small-animal PET imaging studies with a radiolabeled derivative of this compound.[9][10] No unfavorable tissue accumulation was noted in the PET studies.[10]
-
Rats: A related compound was tested in rats with no observed toxicity at the mg/kg range.[11]
Q5: What is a recommended starting dose for preclinical animal studies?
A recommended Phase II dose in humans was determined to be 300 mg twice daily.[1] For animal studies, the optimal dose will depend on the specific model and research question. In a study on melanoma metastasis in mice, daily administration of MMI270 was effective.[9] Researchers should conduct dose-ranging studies to determine the optimal therapeutic window for efficacy and to identify the maximum tolerated dose (MTD) in their specific animal model.
Troubleshooting Guide
Issue 1: Unexpected mortality or severe adverse events in treated animals.
-
Possible Cause: The administered dose may be too high for the specific animal strain, age, or health status.
-
Troubleshooting Steps:
-
Immediately halt the study and perform a necropsy on the deceased animals to identify potential target organs of toxicity.
-
Review the dosing calculations and preparation procedures to rule out formulation errors.
-
Conduct a dose-range finding study with smaller cohorts to establish the MTD.
-
Monitor animals more frequently for clinical signs of toxicity (e.g., weight loss, changes in behavior, lethargy).
-
Issue 2: Animals are developing skin rashes.
-
Possible Cause: This is a known side effect of this compound, as observed in human clinical trials.[1]
-
Troubleshooting Steps:
-
Document the onset, severity, and characteristics of the rash.
-
Consider whether the rash is dose-dependent in your model. If so, a dose reduction may be necessary if it impacts animal welfare.
-
Consult with a veterinary pathologist to characterize the skin lesions histologically.
-
Ensure that the vehicle control group is not exhibiting similar signs, to rule out a reaction to the formulation.
-
Issue 3: Observation of joint swelling, lameness, or reluctance to move in animals.
-
Possible Cause: Musculoskeletal side effects are a known class effect of some MMP inhibitors, including this compound.[1][7]
-
Troubleshooting Steps:
-
Carefully examine the animals for signs of joint inflammation or pain.
-
This toxicity has been noted to be related to the duration of treatment.[1] Consider if the study duration can be shortened while still meeting the experimental objectives.
-
At the study endpoint, collect joint and tendon tissues for histopathological analysis to assess for inflammation or tissue damage.
-
If these effects are severe, a lower dose or a different dosing schedule may be required.
-
Data Presentation
Table 1: Summary of Adverse Events from Phase I Clinical Trial of MMI270 (this compound)
| Adverse Event | Incidence (out of 92 patients) | Dose Relationship | Duration Relationship |
| Rash | 18 | Increased frequency and severity at ≥300 mg bid | Not specified |
| Musculoskeletal Effects | 39 | Not related to dose level | Related to duration of treatment |
| Nausea | Not specified | Not specified | Not specified |
| Myelotoxicity | 0 | Not applicable | Not applicable |
Data sourced from a Phase I study in patients with advanced solid cancer.[1]
Experimental Protocols
Protocol: Administration and Monitoring in the Phase I Human Trial of MMI270 (this compound)
This protocol is adapted from the human Phase I study and can serve as a reference for designing preclinical studies.
-
Drug Administration: MMI270 was administered orally and continuously at various dose levels, starting from 50 mg once daily up to 600 mg three times a day.[1]
-
Toxicity Evaluation: Patients were regularly evaluated for toxicity and tumor response.[1]
-
Sample Collection: Blood and urine samples were collected for pharmacokinetic analysis and to monitor biomarkers.[1]
-
Biomarker Analysis: A panel of biomarkers was assessed, including direct targets of the inhibitor (MMP-2, MMP-9) and indirect targets (TIMP-1, TIMP-2, growth factors), as well as markers for bone resorption.[1]
Mandatory Visualizations
Caption: Mechanism of this compound as an MMP inhibitor.
Caption: Troubleshooting workflow for unexpected toxicity.
References
- 1. Phase I and pharmacological study of the oral matrix metalloproteinase inhibitor, MMI270 (CGS27023A), in patients with advanced solid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a non-peptidic, potent, and orally active stromelysin inhibitor that blocks cartilage degradation in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Phosphorus based inhibitors of matrix metalloproteinases [comptes-rendus.academie-sciences.fr]
- 6. Drugs in development: bisphosphonates and metalloproteinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Results of single and repeat dose studies of the oral matrix metalloproteinase inhibitor marimastat in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Matrix metalloproteinase inhibitor, MMI270 (CGS27023A) inhibited hematogenic metastasis of B16 melanoma cells in both experimental and spontaneous metastasis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A new 18F-labelled derivative of the MMP inhibitor this compound for PET: radiosynthesis and initial small-animal PET studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: CGS 27023A Associated Dermatological Events
This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating cutaneous adverse reactions, specifically rash, observed in studies with the matrix metalloproteinase (MMP) inhibitor, CGS 27023A.
Frequently Asked Questions (FAQs)
Q1: What is the reported incidence and nature of rash associated with this compound?
A1: In a Phase I clinical trial involving patients with advanced solid cancers, a widespread maculopapular rash was identified as a significant dose-limiting toxicity of this compound (also known as MMI270). The frequency and severity of the rash increased at doses greater than or equal to 300 mg twice daily.[1] This led to the establishment of 300 mg twice daily as the maximum tolerated dose.
Q2: What is the suspected mechanism behind this compound-induced rash?
A2: The precise mechanism is not fully elucidated. However, it is understood that Matrix Metalloproteinases (MMPs) are crucial for maintaining skin homeostasis, including extracellular matrix (ECM) remodeling, inflammation, and wound healing.[2][3] Broad-spectrum inhibition of MMPs by this compound may disrupt these processes, leading to an inflammatory skin reaction. Dysregulated MMP activity is implicated in various inflammatory skin conditions.[3][4][5] The inhibition of multiple MMPs, some of which may have protective functions in the skin, could contribute to this adverse effect.
Q3: Are there any known risk factors for developing a rash with this compound?
A3: The primary identified risk factor is the dosage of this compound. A dose-dependent relationship has been observed, with higher doses correlating with an increased incidence and severity of the rash.[1]
Troubleshooting Guide: Management of this compound-Induced Rash
This guide provides a stepwise approach to managing rash observed during pre-clinical and clinical studies of this compound.
Issue: A subject in a study develops a maculopapular rash after initiation of this compound.
Step 1: Assess and Grade the Severity of the Rash.
Utilize a standardized grading system such as the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) to classify the severity of the rash. This will guide the management strategy.
Table 1: CTCAE v5.0 Grading for Maculopapular Rash
| Grade | Description |
| 1 | Macules/papules covering <10% of body surface area (BSA) with or without symptoms (e.g., pruritus, burning, tightness) |
| 2 | Macules/papules covering 10% to 30% BSA with or without symptoms; limiting instrumental Activities of Daily Living (ADL) |
| 3 | Macules/papules covering >30% BSA with or without symptoms; limiting self-care ADL; oral intake decreased |
| 4 | Life-threatening consequences; urgent intervention indicated |
| 5 | Death |
Step 2: Implement Management Strategies Based on Rash Grade.
The following table outlines recommended actions based on the severity of the rash.
Table 2: Grade-Based Management of this compound-Induced Rash
| Grade | Recommended Action |
| Grade 1 | - Continue this compound at the current dose with close monitoring.- Initiate topical therapy: emollients, mild to moderate potency topical corticosteroids (e.g., hydrocortisone 1%).- Consider oral antihistamines for pruritus. |
| Grade 2 | - Consider dose reduction of this compound.- Continue/intensify topical therapy with moderate to high potency corticosteroids.- Continue oral antihistamines.- If rash is persistent or symptomatic, consider a short course of oral corticosteroids. |
| Grade 3 | - Interrupt this compound treatment.- Initiate systemic corticosteroid therapy (e.g., prednisone).- Provide supportive care, including hydration and management of symptoms.- Once the rash improves to Grade 1 or baseline, consider re-challenging with this compound at a reduced dose. |
| Grade 4 | - Permanently discontinue this compound.- Hospitalization may be required for intensive supportive care and systemic corticosteroid administration. |
Step 3: Prophylactic Measures.
For studies involving doses known to be associated with a higher incidence of rash (≥ 300 mg bid), consider prophylactic measures from the start of treatment. This can include:
-
Patient Education: Advise subjects on the importance of gentle skin care, avoiding harsh soaps and excessive sun exposure.
-
Prophylactic Emollients: Regular use of moisturizers to maintain skin barrier function.
-
Prophylactic Topical Corticosteroids: Low-potency topical corticosteroids may be considered in high-risk scenarios, although evidence for this specific to this compound is lacking.
Experimental Protocols
Protocol 1: Preclinical Evaluation of this compound-Induced Skin Toxicity in an Animal Model
-
Objective: To characterize the dose-dependent skin toxicity of this compound and evaluate the efficacy of potential mitigating agents.
-
Animal Model: Brown Norway rats have been shown to be a sensitive model for studying idiosyncratic drug-induced skin rashes.[6]
-
Methodology:
-
Dose-Ranging Study: Administer this compound orally to different cohorts of rats at a range of doses (e.g., 50, 100, 150 mg/kg/day) for a predefined period (e.g., 14-28 days).
-
Clinical Observation: Monitor animals daily for the onset, progression, and characteristics of any skin reactions. Document findings using a standardized scoring system.
-
Histopathology: At the end of the study, collect skin samples from affected and unaffected areas for histopathological analysis to characterize the inflammatory infiltrate and any structural changes.
-
Evaluation of Mitigating Agents: In a separate cohort receiving a rash-inducing dose of this compound, co-administer potential mitigating agents such as topical corticosteroids or systemic antihistamines to assess their ability to prevent or reduce the severity of the rash.
-
-
Endpoints: Incidence and severity of skin rash, time to onset, histopathological changes, and the effect of mitigating agents on these parameters.
Protocol 2: In Vitro Assessment of this compound's Effect on Keratinocyte and Fibroblast Function
-
Objective: To investigate the direct effects of this compound on key skin cell types to understand the potential mechanisms of rash development.
-
Cell Models: Human epidermal keratinocytes (HEKs) and human dermal fibroblasts (HDFs).
-
Methodology:
-
Cell Viability and Proliferation Assays: Treat HEKs and HDFs with a range of concentrations of this compound and assess cell viability (e.g., using an MTT assay) and proliferation over time.
-
Cytokine and Chemokine Profiling: Measure the release of pro-inflammatory cytokines and chemokines (e.g., IL-1α, IL-6, IL-8, TNF-α) from cell cultures treated with this compound using ELISA or multiplex assays.
-
Extracellular Matrix (ECM) Protein Expression: Analyze the expression of key ECM proteins (e.g., collagen, elastin) by HDFs in the presence of this compound using techniques like Western blotting or qRT-PCR.
-
-
Endpoints: Dose-dependent effects of this compound on cell viability, proliferation, inflammatory mediator release, and ECM protein expression.
Visualizations
Caption: Proposed mechanism of this compound-induced rash.
Caption: Clinical workflow for managing this compound-induced rash.
References
- 1. Phase I and pharmacological study of the oral matrix metalloproteinase inhibitor, MMI270 (CGS27023A), in patients with advanced solid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Matrix Metalloproteinases on Skin Photoaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix Metalloproteinases in Inflammatory Dermatoses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to MMP Inhibition: CGS 27023A vs. Marimastat
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent matrix metalloproteinase (MMP) inhibitors: CGS 27023A and Marimastat. This document details their inhibitory profiles, mechanisms of action, and the experimental methodologies used for their evaluation, supported by available experimental data.
Matrix metalloproteinases are a family of zinc-dependent endopeptidases critical for the remodeling of the extracellular matrix. Their dysregulation is implicated in a variety of pathological processes, including cancer metastasis, arthritis, and cardiovascular diseases. Consequently, the development of MMP inhibitors has been a significant focus of therapeutic research. This guide offers a head-to-head comparison of this compound, a non-peptidic sulfonamide-based hydroxamate inhibitor, and Marimastat, a broad-spectrum peptidomimetic hydroxamate inhibitor.
Mechanism of Action
Both this compound and Marimastat function as competitive inhibitors by chelating the essential zinc ion (Zn2+) in the active site of MMPs through their hydroxamate group.[1] This binding blocks the active site and prevents the degradation of natural MMP substrates.[2] While both are broad-spectrum inhibitors, their potency and selectivity against different MMP subtypes vary.
Quantitative Comparison of Inhibitory Activity
The following tables summarize the reported inhibitory activities of this compound and Marimastat against a range of MMPs. It is important to note that the data are compiled from various sources and experimental conditions may differ, affecting direct comparability.
Table 1: Inhibitory Potency (Ki) of this compound against various MMPs
| MMP Subtype | Ki (nM) |
| MMP-1 (Collagenase-1) | 33[3] |
| MMP-2 (Gelatinase-A) | 20[3] |
| MMP-3 (Stromelysin-1) | 43[3] |
| MMP-9 (Gelatinase-B) | 8[3] |
Table 2: Inhibitory Potency (IC50) of Marimastat against various MMPs
| MMP Subtype | IC50 (nM) |
| MMP-1 (Collagenase-1) | 5[4][5] |
| MMP-2 (Gelatinase-A) | 6[4][5] |
| MMP-7 (Matrilysin) | 13[4][5] |
| MMP-9 (Gelatinase-B) | 3[4] |
| MMP-14 (MT1-MMP) | 9[4] |
In Vivo Studies
Both this compound and Marimastat have been evaluated in various preclinical in vivo models.
This compound: In a rabbit model of stromelysin-induced cartilage degradation, oral administration of this compound was shown to prevent cartilage erosion.[6] It has also been demonstrated to inhibit hematogenic metastasis of B16 melanoma cells in both experimental and spontaneous metastasis mouse models.[7]
Marimastat: In a murine model of head and neck squamous cell carcinoma, Marimastat in combination with chemoradiation demonstrated delayed tumor growth compared to chemoradiation alone.[8]
Experimental Protocols
The inhibitory activity of this compound and Marimastat is typically determined using in vitro enzyme inhibition assays.
Fluorometric MMP Inhibition Assay
This is a common method to determine the half-maximal inhibitory concentration (IC50) of a compound.
Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In its intact form, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by an active MMP, the fluorophore is separated from the quencher, resulting in a measurable increase in fluorescence.
Detailed Methodology:
-
Reagents and Materials:
-
Recombinant human MMP enzyme (e.g., MMP-1, MMP-2, MMP-9).
-
MMP activator (e.g., p-aminophenylmercuric acetate).
-
Quenched fluorescent MMP substrate.
-
Test inhibitors (this compound or Marimastat) dissolved in a suitable solvent (e.g., DMSO).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl2, 150 mM NaCl, pH 7.5).
-
96-well black microplates.
-
Fluorescence microplate reader.
-
-
Procedure:
-
Activate the pro-MMP enzyme according to the manufacturer's instructions.
-
In a 96-well plate, add the assay buffer, the activated MMP enzyme, and varying concentrations of the inhibitor.
-
Incubate the plate at 37°C for a predetermined time to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorescent substrate to each well.
-
Measure the fluorescence intensity kinetically over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the fluorescence curves.
-
Plot the percentage of inhibition against the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Gelatin Zymography
This technique is used to detect and characterize the activity of gelatinases (MMP-2 and MMP-9).
Principle: Protein samples are separated by SDS-PAGE on a gel containing gelatin. After electrophoresis, the gel is incubated in a buffer that allows the renatured MMPs to digest the gelatin. The gel is then stained, and areas of gelatinase activity appear as clear bands against a stained background.
Detailed Methodology:
-
Sample Preparation:
-
Prepare cell lysates or conditioned media containing MMPs.
-
-
Electrophoresis:
-
Run the samples on a polyacrylamide gel co-polymerized with gelatin under non-reducing conditions.
-
-
Renaturation and Development:
-
Wash the gel with a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow the enzymes to renature.
-
Incubate the gel in a developing buffer containing calcium and zinc ions at 37°C overnight.
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue.
-
Destain the gel to visualize the clear bands of gelatinolytic activity. The molecular weight of the bands can be used to identify the specific MMPs.[9]
-
Visualizations
Caption: Chemical structures of this compound and Marimastat.
Caption: General mechanism of MMP inhibition.
Caption: Workflow for a fluorometric MMP inhibition assay.
References
- 1. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Roles of Matrix Metalloproteinases and Their Inhibitors in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of this compound, a non-peptidic, potent, and orally active stromelysin inhibitor that blocks cartilage degradation in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Matrix metalloproteinase inhibitor, MMI270 (CGS27023A) inhibited hematogenic metastasis of B16 melanoma cells in both experimental and spontaneous metastasis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo Efficacy of Marimastat and Chemoradiation in Head and Neck Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of the Broad-Spectrum MMP Inhibitor CGS 27023A and Selective MMP Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the broad-spectrum matrix metalloproteinase (MMP) inhibitor, CGS 27023A, with the more targeted approach of selective MMP inhibitors. This document synthesizes experimental data on their performance, outlines detailed experimental protocols, and visualizes key concepts through diagrams.
The field of matrix metalloproteinase (MMP) inhibition has evolved significantly. Early drug discovery efforts focused on broad-spectrum inhibitors, such as this compound, which target multiple MMPs. However, the lack of specificity of these compounds often led to off-target effects and dose-limiting toxicities in clinical trials.[1][2] This has spurred the development of a new generation of selective MMP inhibitors that target specific MMPs implicated in various pathologies, offering the potential for improved efficacy and safety profiles.
This compound: A Potent, Broad-Spectrum Inhibitor
This compound is a non-peptidic, orally active hydroxamic acid-based inhibitor of MMPs.[1][3] It has been shown to be a potent inhibitor of several MMPs, including MMP-1, MMP-2, MMP-3, and MMP-9.[3] Its broad activity profile led to its investigation in various preclinical models of diseases such as arthritis and cancer.[3][4] However, like other broad-spectrum MMP inhibitors, its clinical development was hampered by adverse effects, including musculoskeletal syndrome, which are thought to be caused by the inhibition of multiple MMPs.[2][5]
The Rise of Selective MMP Inhibitors
The limitations of broad-spectrum inhibitors have highlighted the need for more selective agents. MMPs play diverse and sometimes opposing roles in physiological and pathological processes. Therefore, selectively inhibiting a specific MMP that is a key driver of a disease, while sparing other beneficial MMPs, is a more rational therapeutic strategy.[5][6] Researchers have since developed a range of selective MMP inhibitors targeting individual MMPs, such as MMP-9 for cancer and MMP-13 for osteoarthritis, with the aim of maximizing therapeutic benefit while minimizing side effects.[7][8]
Quantitative Comparison of Inhibitor Potency
The following table summarizes the inhibitory activity (Ki or IC50 values) of this compound and a selection of selective MMP inhibitors against various MMPs. This data provides a quantitative basis for comparing their potency and selectivity.
| Inhibitor | Type | Target MMP(s) | Ki (nM) | IC50 (nM) | Reference(s) |
| This compound | Broad-Spectrum | MMP-1 | 33 | [3] | |
| MMP-2 | 20 | [3] | |||
| MMP-3 | 43 | [3] | |||
| MMP-9 | 8 | [3] | |||
| Selective MMP-2 Inhibitor | Selective | MMP-2 | Varies | [9] | |
| Selective MMP-8 Inhibitor | Selective | MMP-8 | Varies | ||
| Andecaliximab (GS-5745) | Selective (Antibody) | MMP-9 | Potent Inhibition | [5] | |
| Selective MMP-12 Inhibitor | Selective | MMP-12 | Varies | [10] | |
| CL-82198 | Selective | MMP-13 | Potent Inhibition | [8] | |
| Selective MMP-14 Inhibitor | Selective | MMP-14 | Varies |
Note: Specific Ki or IC50 values for many selective inhibitors are proprietary or vary between different compounds within the same class. The table indicates their potent and selective nature as described in the literature.
Experimental Protocols
Accurate assessment of MMP inhibitor potency and selectivity relies on robust experimental assays. Below are detailed methodologies for two commonly used techniques.
In Vitro Fluorometric MMP Activity Assay
This assay is widely used for high-throughput screening of MMP inhibitors.
Principle: The assay utilizes a quenched fluorogenic peptide substrate. In its intact form, the fluorescence of a fluorophore is quenched by a nearby quencher molecule. Upon cleavage of the peptide by an active MMP, the fluorophore is separated from the quencher, resulting in an increase in fluorescence that is proportional to the enzyme's activity.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM CaCl₂, 1 µM ZnCl₂, 0.01% Brij-35).
-
Reconstitute the lyophilized MMP enzyme in the assay buffer to a desired stock concentration.
-
Dissolve the fluorogenic MMP substrate in DMSO to create a stock solution, which is then diluted in the assay buffer to the final working concentration.
-
Dissolve the test inhibitor (e.g., this compound or a selective inhibitor) in DMSO and prepare a series of dilutions.
-
-
Assay Procedure:
-
In a 96-well black microplate, add the assay buffer.
-
Add the test inhibitor dilutions to the respective wells. Include a positive control (MMP enzyme without inhibitor) and a negative control (assay buffer with substrate but no enzyme).
-
Add the diluted MMP enzyme to all wells except the negative control.
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the diluted fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/393 nm for Mca-based substrates) in a kinetic mode for a set period (e.g., 30-60 minutes) at 37°C.[11][12]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percentage of inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
-
Gelatin Zymography
Gelatin zymography is a technique used to detect the activity of gelatinases (MMP-2 and MMP-9) in biological samples.
Principle: Proteins in a sample are separated by SDS-PAGE in a polyacrylamide gel containing gelatin. After electrophoresis, the gel is incubated in a renaturing buffer to allow the MMPs to regain their enzymatic activity. The gel is then incubated in a developing buffer, during which the gelatinases digest the gelatin in their vicinity. Finally, the gel is stained with Coomassie Brilliant Blue, which stains the undigested gelatin. Areas of enzymatic activity appear as clear bands against a blue background.
Detailed Protocol:
-
Sample Preparation:
-
Collect conditioned cell culture media or prepare tissue extracts.
-
Determine the protein concentration of the samples.
-
Mix the samples with a non-reducing sample buffer (without β-mercaptoethanol or DTT) and do not boil the samples.
-
-
Electrophoresis:
-
Prepare a polyacrylamide gel (typically 8-10%) containing gelatin (e.g., 1 mg/mL).
-
Load the prepared samples and a molecular weight marker into the wells.
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
-
-
Renaturation and Development:
-
After electrophoresis, carefully remove the gel and wash it twice for 30 minutes each in a renaturing buffer (e.g., 2.5% Triton X-100 in water) with gentle agitation to remove the SDS.
-
Rinse the gel briefly with water and then incubate it in a developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM CaCl₂, 1 µM ZnCl₂) overnight at 37°C.[13][14]
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue R-250 solution for 30-60 minutes.
-
Destain the gel with a solution of methanol and acetic acid until clear bands appear against a blue background.
-
The clear bands indicate the presence of active gelatinases. The molecular weight can be estimated by comparing the bands to the molecular weight marker.
-
Visualizing the Impact: Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts in the comparison of this compound and selective MMP inhibitors.
Caption: Broad-spectrum vs. Selective MMP Inhibition.
The diagram above illustrates the fundamental difference between a broad-spectrum inhibitor like this compound, which non-selectively targets multiple MMPs, and selective inhibitors that are designed to target a specific MMP.
MMP-9 in Cancer Metastasis: A Case for Selective Inhibition
MMP-9 plays a crucial role in cancer metastasis by degrading the extracellular matrix, which allows cancer cells to invade surrounding tissues and enter the bloodstream. The signaling pathways leading to MMP-9 expression are often upregulated in cancer cells.[7][15][16]
Caption: MMP-9 Signaling in Cancer Metastasis.
This diagram shows how various signaling pathways converge to induce MMP-9 expression, leading to extracellular matrix degradation and ultimately, cancer metastasis. A selective MMP-9 inhibitor can specifically block this pathological process.
MMP-13 in Osteoarthritis: Targeting Cartilage Degradation
In osteoarthritis, MMP-13 is a key enzyme responsible for the degradation of type II collagen, the main component of articular cartilage.[8][17][18][19] Inhibiting MMP-13 is therefore a promising strategy for preventing cartilage destruction in this disease.
Caption: MMP-13's Role in Osteoarthritis.
This diagram illustrates how pro-inflammatory cytokines stimulate signaling pathways in chondrocytes, leading to the expression of MMP-13 and subsequent cartilage degradation. A selective MMP-13 inhibitor can intervene in this process to protect the cartilage.
Conclusion
The comparison between this compound and selective MMP inhibitors highlights a critical shift in therapeutic strategy. While broad-spectrum inhibitors like this compound demonstrated the potential of MMP inhibition, their lack of selectivity led to undesirable side effects. The development of selective MMP inhibitors represents a more refined and targeted approach, offering the promise of greater efficacy and an improved safety profile. The continued investigation of these selective agents, supported by robust experimental data and a deep understanding of their roles in specific signaling pathways, holds significant potential for the future of drug development in a wide range of diseases.
References
- 1. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I and pharmacological study of the oral matrix metalloproteinase inhibitor, MMI270 (CGS27023A), in patients with advanced solid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential clinical implications of recent MMP inhibitor design strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MMP-9 secreted by tumor associated macrophages promoted gastric cancer metastasis through a PI3K/AKT/Snail pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MMP13 is a critical target gene during the progression of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MMP-2 selectivity in hydroxamate-type inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Insights from Selective Non-phosphinic Inhibitors of MMP-12 Tailored to Fit with an S1′ Loop Canonical Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. assaygenie.com [assaygenie.com]
- 13. med.upenn.edu [med.upenn.edu]
- 14. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 15. mdpi.com [mdpi.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Wnt5a manipulate the progression of osteoarthritis via MMP-13 dependent signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of CGS 27023A and Other Hydroxamic Acid Inhibitors of Matrix Metalloproteinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of CGS 27023A, a potent hydroxamic acid-based inhibitor, with other notable hydroxamic acid inhibitors of matrix metalloproteinases (MMPs). This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development, offering a clear overview of the inhibitory activities, experimental methodologies, and relevant signaling pathways associated with these compounds.
Introduction to Hydroxamic Acid Inhibitors and Matrix Metalloproteinases
Hydroxamic acid derivatives are a prominent class of small molecule inhibitors that target metalloenzymes. Their characteristic hydroxamic acid moiety (-CONHOH) acts as a strong chelating group for the zinc ion within the active site of these enzymes, leading to potent inhibition. Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. While essential for physiological processes like tissue remodeling, wound healing, and development, aberrant MMP activity is implicated in numerous pathological conditions, including arthritis, cancer metastasis, and cardiovascular diseases. Consequently, the development of specific and potent MMP inhibitors is a significant area of therapeutic research.
This compound is a broad-spectrum, non-peptidic hydroxamic acid inhibitor of MMPs. This guide will compare its in vitro efficacy against a panel of MMPs with that of other well-characterized hydroxamic acid-based MMP inhibitors: Batimastat, Marimastat, Prinomastat, Tanomastat, and Ilomastat.
Quantitative Comparison of Inhibitory Activity
The following tables summarize the in vitro inhibitory activities (IC50 and Ki values) of this compound and other selected hydroxamic acid inhibitors against various matrix metalloproteinases. Lower values indicate greater potency.
Table 1: Comparative Inhibitory Activity (IC50, nM) of Hydroxamic Acid Inhibitors against MMPs
| Inhibitor | MMP-1 (Collagenase-1) | MMP-2 (Gelatinase-A) | MMP-3 (Stromelysin-1) | MMP-7 (Matrilysin) | MMP-9 (Gelatinase-B) | MMP-13 (Collagenase-3) | MMP-14 (MT1-MMP) |
| This compound | 33 | 20 | 43 | - | 8 | - | - |
| Batimastat | 3[1][2][3][4] | 4[1][2][3][4] | 20[1][2][3][4] | 6[1][2][4] | 4[1][2][3][4] | - | - |
| Marimastat | 5[5][6][7] | 6[5][6][7] | - | 13[5][6][7] | 3[5][6][7] | - | 9[5][6][7] |
| Prinomastat | 79[8][9] | - | 6.3[8][9] | - | 5.0[8][9] | - | - |
| Ilomastat | 1.5[10] | 1.1[10] | 1.9[10] | - | 0.5[10] | - | - |
Table 2: Comparative Inhibitory Constants (Ki, nM) of Hydroxamic Acid Inhibitors against MMPs
| Inhibitor | MMP-1 (Collagenase-1) | MMP-2 (Gelatinase-A) | MMP-3 (Stromelysin-1) | MMP-8 (Collagenase-2) | MMP-9 (Gelatinase-B) | MMP-12 (Macrophage Elastase) | MMP-13 (Collagenase-3) | MMP-14 (MT1-MMP) | MMP-26 (Matrilysin-2) |
| This compound | 33 | 20 | 43 | - | 8 | - | - | - | - |
| Tanomastat | - | 11[11] | 143[11] | - | 301[11] | - | 1470[11] | - | - |
| Ilomastat | 0.4[12] | 0.5[12] | 27[12] | 0.1[12] | 0.2[12] | 3.6[12] | - | 13.4[12] | 0.36[12] |
| Prinomastat | - | 0.05[8] | 0.3[8] | - | 0.26[8] | - | 0.03[8] | - | - |
Experimental Protocols
The determination of the inhibitory activity of compounds like this compound is typically performed using in vitro enzyme inhibition assays. A common and sensitive method is the fluorometric assay utilizing a Förster Resonance Energy Transfer (FRET) peptide substrate.
Fluorometric MMP Inhibition Assay Protocol
This protocol provides a general framework for determining the IC50 values of hydroxamic acid inhibitors against a specific MMP.
1. Reagents and Materials:
-
Recombinant active human MMP enzyme (e.g., MMP-1, MMP-2, MMP-9)
-
Fluorogenic MMP substrate: e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 (where Mca is (7-methoxycoumarin-4-yl)acetyl and Dpa is N-3-(2,4-dinitrophenyl)-L-α,β-diaminopropionyl)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% (v/v) Brij-35
-
Test Inhibitors (e.g., this compound) dissolved in DMSO to a stock concentration of 10 mM
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader with excitation at ~328 nm and emission at ~420 nm
2. Assay Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in Assay Buffer from the DMSO stock. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects on enzyme activity.
-
Enzyme Preparation: Dilute the active MMP enzyme to a working concentration in ice-cold Assay Buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 30 minutes.
-
Assay Setup:
-
Add 50 µL of Assay Buffer to all wells.
-
Add 10 µL of the diluted inhibitor solutions to the respective wells. For control wells (no inhibitor), add 10 µL of Assay Buffer containing the same final concentration of DMSO as the inhibitor wells.
-
Add 20 µL of the diluted MMP enzyme to all wells except for the blank (substrate control) wells.
-
Incubate the plate at 37°C for 30-60 minutes to allow for inhibitor-enzyme binding.
-
-
Reaction Initiation: Add 20 µL of the pre-warmed fluorogenic MMP substrate to all wells to initiate the reaction. The final volume in each well will be 100 µL.
-
Fluorescence Measurement: Immediately place the microplate in the fluorescence reader, pre-set to 37°C. Measure the fluorescence intensity kinetically, with readings taken every 1-2 minutes for 30-60 minutes.
3. Data Analysis:
-
Subtract the background fluorescence (from blank wells) from all other readings.
-
Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor) wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
Signaling Pathways and Experimental Workflows
MMPs are key regulators of the cellular microenvironment and influence a variety of signaling pathways by cleaving extracellular matrix proteins, growth factors, cytokines, and cell surface receptors. This proteolytic activity can release bioactive fragments, alter ligand-receptor interactions, and ultimately impact cell behavior, including proliferation, migration, and invasion.
Below are diagrams generated using Graphviz to illustrate a simplified MMP signaling pathway and the general workflow of an MMP inhibition assay.
Caption: Simplified MMP signaling pathway.
Caption: General workflow for an MMP inhibition assay.
Conclusion
This guide provides a comparative analysis of the efficacy of this compound against other prominent hydroxamic acid-based MMP inhibitors. The presented data highlights the varying potencies and selectivities of these compounds across different MMP subtypes. The detailed experimental protocol for a fluorometric inhibition assay offers a practical methodology for researchers to conduct their own comparative studies. Understanding the intricate role of MMPs in various signaling pathways, as depicted in the provided diagram, is crucial for the rational design and development of novel therapeutic agents targeting these enzymes. This guide serves as a foundational resource for further investigation into the therapeutic potential of this compound and other hydroxamic acid inhibitors in MMP-driven pathologies.
References
- 1. Batimastat | Matrix Metalloproteases | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. rndsystems.com [rndsystems.com]
- 6. selleckchem.com [selleckchem.com]
- 7. apexbt.com [apexbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. abmole.com [abmole.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. abmole.com [abmole.com]
CGS 27023A as a Control Compound in MMP Inhibitor Screening: A Comparative Guide
Introduction
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in the degradation and remodeling of the extracellular matrix (ECM).[1] Under physiological conditions, they are involved in processes like wound healing and tissue development. However, their overexpression is implicated in various pathologies, including cancer, arthritis, and cardiovascular diseases, making them a significant target for therapeutic intervention.[2]
In the quest to develop novel and selective MMP inhibitors, robust and well-characterized control compounds are indispensable. CGS 27023A is a potent, orally active, non-peptidic, broad-spectrum MMP inhibitor that has been widely adopted as a reference standard in both academic and industrial research.[3][4] This guide provides a comparative overview of this compound against other common broad-spectrum MMP inhibitors, supported by experimental data and protocols.
Mechanism of Action
This compound, like many other broad-spectrum MMP inhibitors such as Batimastat and Marimastat, functions as a competitive inhibitor.[5] Its chemical structure contains a hydroxamate group (-CONHOH) which acts as a powerful chelating agent for the zinc ion (Zn²⁺) located at the catalytic center of the MMP active site.[5] By binding tightly to this essential zinc ion, this compound effectively blocks the active site and prevents the binding and subsequent degradation of natural MMP substrates like collagen.[5]
Caption: Mechanism of this compound Inhibition
Comparative Inhibitory Profile
The efficacy of an MMP inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). Lower values indicate higher potency. The following table summarizes the inhibitory activity of this compound and other commonly used broad-spectrum MMP inhibitors against a panel of MMPs.
| Inhibitor | MMP-1 (Collagenase-1) | MMP-2 (Gelatinase-A) | MMP-3 (Stromelysin-1) | MMP-7 (Matrilysin) | MMP-9 (Gelatinase-B) | MMP-14 (MT1-MMP) |
| This compound | Ki: 33 nM[3] | Ki: 20 nM[3] | Ki: 43 nM[3] | - | Ki: 8 nM[3] | IC50: 23 nM[6] |
| Batimastat (BB-94) | IC50: 3 nM[7][8][9] | IC50: 4 nM[7][8][9] | IC50: 20 nM[7][8][9] | IC50: 6 nM[8] | IC50: 4 nM[7][8][9] | - |
| Marimastat (BB-2516) | IC50: 5 nM[10] | IC50: 6 nM[10] | - | IC50: 13 nM[10] | IC50: 3 nM[10] | IC50: 9 nM[10] |
| Ilomastat (GM6001) | Ki: 0.4 nM, IC50: 1.5 nM[11][12] | Ki: 0.5 nM, IC50: 1.1 nM[11][12] | Ki: 27 nM, IC50: 1.9 nM[11][12] | Ki: 3.7 nM[13] | Ki: 0.2 nM, IC50: 0.5 nM[11][12] | Ki: 13.4 nM[13] |
Note: IC50 and Ki values can vary between studies due to different experimental conditions.
As the data indicates, all four compounds are potent, broad-spectrum inhibitors, with Ilomastat generally showing the highest potency across the tested MMPs. This compound demonstrates potent inhibition in the low nanomolar range, making it an excellent and reliable positive control for screening campaigns aimed at identifying novel MMP inhibitors.
MMP Signaling in Disease
MMPs are key downstream effectors in various signaling pathways that drive disease progression, particularly in cancer. For example, growth factors can activate signaling cascades like the MAPK pathway, leading to the upregulation of transcription factors that in turn increase the expression of MMPs. These MMPs then degrade the ECM, facilitating tumor cell invasion and metastasis.[14][15]
Caption: MMP Signaling Pathway in Cancer
Experimental Protocols
General Protocol for MMP Inhibitor Screening (Fluorometric Assay)
This protocol describes a common method for screening MMP inhibitors using a quenched fluorogenic peptide substrate. In this assay, the enzyme cleaves the substrate, separating a fluorophore from a quencher and resulting in a measurable increase in fluorescence.
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-9)
-
MMP Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
This compound (or other control inhibitor)
-
Test compounds
-
DMSO (for dissolving compounds)
-
96-well black microplate
Procedure:
-
Compound Preparation: Dissolve test compounds and this compound in DMSO to create stock solutions (e.g., 10 mM). Prepare serial dilutions in MMP Assay Buffer to achieve desired final assay concentrations.
-
Enzyme Preparation: Dilute the recombinant MMP enzyme to the desired concentration in cold MMP Assay Buffer. Keep the enzyme solution on ice.
-
Assay Setup: In a 96-well black plate, add the following to each well:
-
Blank wells: 50 µL of MMP Assay Buffer.
-
Enzyme Control wells: 48 µL of MMP Assay Buffer + 2 µL of DMSO.
-
Inhibitor Control wells: 48 µL of diluted this compound + 2 µL of DMSO.
-
Test Compound wells: 48 µL of diluted test compound + 2 µL of DMSO.
-
-
Enzyme Addition: Add 50 µL of the diluted MMP enzyme solution to all wells except the blank wells.
-
Pre-incubation: Mix the plate gently and incubate for 30-60 minutes at 37°C to allow the inhibitors to interact with the enzyme.
-
Reaction Initiation: Prepare the substrate solution by diluting the fluorogenic substrate in MMP Assay Buffer. Add 10 µL of the substrate solution to all wells to initiate the reaction.[16]
-
Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity (Ex/Em = 325/393 nm) kinetically over a period of 30-60 minutes, taking readings every 1-2 minutes.[17]
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Determine the percent inhibition for each test compound concentration using the formula: % Inhibition = (1 - (Rate_inhibitor / Rate_control)) * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for MMP Inhibitor Screening
References
- 1. academic.oup.com [academic.oup.com]
- 2. Matrix Metalloproteinase Inhibitors as Investigational and Therapeutic Tools in Unrestrained Tissue Remodeling and Pathological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of this compound, a non-peptidic, potent, and orally active stromelysin inhibitor that blocks cartilage degradation in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. CGS-27023A | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Regulation of matrix metalloproteinase-13 in cancer: Signaling pathways and non-coding RNAs in tumor progression and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review [frontiersin.org]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. assaygenie.com [assaygenie.com]
CGS 27023A: A Comparative Guide to a Broad-Spectrum Matrix Metalloproteinase Inhibitor and its Role in the Development of Dual MMP/TNF-α Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of CGS 27023A, a potent, broad-spectrum matrix metalloproteinase (MMP) inhibitor. It explores its inhibitory profile in comparison to other known MMP and dual MMP/Tumor Necrosis Factor-alpha (TNF-α) inhibitors, presenting key experimental data and detailed methodologies for researchers in the field of drug discovery and development.
Introduction to this compound
This compound is a non-peptidic, orally active hydroxamic acid-based inhibitor of matrix metalloproteinases.[1][2] MMPs are a family of zinc-dependent endopeptidases crucial in the degradation of extracellular matrix components. Their dysregulation is implicated in a variety of pathological conditions, including arthritis, cancer, and cardiovascular diseases. This compound has demonstrated potent inhibition against several MMPs, making it a valuable tool for studying the roles of these enzymes in disease and as a foundational structure for the development of more targeted therapeutics.[1]
While a potent MMP inhibitor, this compound itself is not recognized as a significant inhibitor of TNF-α Converting Enzyme (TACE/ADAM17), the enzyme responsible for releasing soluble TNF-α. However, its chemical scaffold served as a crucial starting point for the development of a new class of dual MMP/TACE inhibitors.[3] This guide will compare the MMP inhibitory profile of this compound with established dual inhibitors to highlight the evolution of therapeutic strategies targeting both MMPs and TNF-α.
Comparative Inhibitory Activity
The following table summarizes the inhibitory activity (Ki or IC50 values) of this compound and selected dual MMP/TACE inhibitors against various MMPs and TACE. Data has been compiled from various sources to provide a comparative overview. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in experimental conditions.
| Compound | MMP-1 (Ki/IC50, nM) | MMP-2 (Ki/IC50, nM) | MMP-3 (Ki/IC50, nM) | MMP-9 (Ki/IC50, nM) | TACE/ADAM17 (IC50, nM) | Reference(s) |
| This compound | 33 | 20 | 43 | 8 | Not reported to be significant | [1] |
| Marimastat | 5 | 4 | 9 | 3 | Potent inhibitor (specific IC50 varies) | [4] |
| GW3333 | Broad-spectrum MMP inhibitor | Potent inhibitor | Potent inhibitor | Potent inhibitor | Potent inhibitor | [4] |
| BB-1101 | Potent inhibitor | Potent inhibitor | Potent inhibitor | Potent inhibitor | Potent inhibitor | [4] |
Experimental Protocols
Detailed methodologies for the key enzymatic assays used to determine the inhibitory activity of these compounds are provided below. These protocols are based on established fluorometric methods.
Matrix Metalloproteinase (MMP) Inhibition Assay (Fluorometric)
This assay quantifies the inhibitory effect of a compound on the activity of a specific MMP by measuring the cleavage of a fluorescently labeled peptide substrate.
Principle: The assay utilizes a Fluorescence Resonance Energy Transfer (FRET) peptide substrate. The substrate contains a fluorophore and a quencher in close proximity. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by an active MMP, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to the enzyme's activity.
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-1, MMP-2, MMP-3, MMP-9)
-
MMP Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
Fluorogenic MMP substrate (specific for the MMP being tested)
-
Test inhibitor (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in DMSO.
-
Dilute the recombinant MMP enzyme to the desired concentration in cold MMP Assay Buffer. The final concentration should be in the linear range of the assay.
-
Dilute the fluorogenic MMP substrate in MMP Assay Buffer to the recommended working concentration.
-
-
Assay Protocol:
-
Add 50 µL of MMP Assay Buffer to all wells of the 96-well plate.
-
Add 10 µL of the test inhibitor solution at various concentrations to the sample wells. Add 10 µL of the solvent as a vehicle control.
-
Add 20 µL of the diluted MMP enzyme solution to all wells except the substrate control wells.
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the diluted fluorogenic MMP substrate solution to all wells.
-
-
Measurement:
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/420 nm or 490/525 nm, depending on the substrate).
-
Continue to monitor the fluorescence kinetically for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (RFU/min) for each well from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each concentration of the test inhibitor compared to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
TNF-α Converting Enzyme (TACE/ADAM17) Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the proteolytic activity of TACE, which is responsible for the shedding of TNF-α.
Principle: Similar to the MMP assay, this method employs a FRET-based peptide substrate that is specifically cleaved by TACE. The increase in fluorescence upon cleavage is directly proportional to TACE activity.
Materials:
-
Recombinant human TACE (ADAM17)
-
TACE Assay Buffer (e.g., 25 mM Tris-HCl, pH 9.0, 2.5 µM ZnCl₂, 0.005% Brij-35)
-
Fluorogenic TACE substrate
-
Test inhibitor dissolved in an appropriate solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in DMSO.
-
Dilute the recombinant TACE enzyme to the desired concentration in TACE Assay Buffer.
-
Dilute the fluorogenic TACE substrate in TACE Assay Buffer to the recommended working concentration.
-
-
Assay Protocol:
-
Add 50 µL of TACE Assay Buffer to all wells.
-
Add 10 µL of the test inhibitor solution at various concentrations to the sample wells. Add 10 µL of solvent for the vehicle control.
-
Add 20 µL of the diluted TACE enzyme solution to all wells except the substrate control.
-
Incubate the plate at 37°C for 15-30 minutes.
-
Start the reaction by adding 20 µL of the diluted fluorogenic TACE substrate solution to all wells.
-
-
Measurement:
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/520 nm).
-
Monitor the fluorescence kinetically for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the reaction rate (RFU/min) for each well.
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Calculate the IC50 value by plotting percent inhibition versus the logarithm of inhibitor concentration.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the relevant biological pathway and a typical experimental workflow for inhibitor screening.
Caption: Role of TACE and MMPs in inflammation and ECM degradation.
Caption: Workflow for inhibitor screening assays.
Conclusion
This compound stands as a significant molecule in the study of matrix metalloproteinases, exhibiting potent, broad-spectrum inhibitory activity. While not a dual inhibitor itself, its chemical structure has been instrumental in the rational design of next-generation inhibitors targeting both MMPs and TNF-α. The comparative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers aiming to understand the nuances of MMP and TACE inhibition and to develop novel therapeutics for a range of inflammatory and proliferative diseases. The ongoing development of dual inhibitors underscores the therapeutic potential of simultaneously targeting multiple key mediators of pathology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound, a non-peptidic, potent, and orally active stromelysin inhibitor that blocks cartilage degradation in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. TACE inhibition: a promising therapeutic intervention against AATF‐mediated steatohepatitis to hepatocarcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of CGS 27023A and Newer Generation Matrix Metalloproteinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed benchmark of the broad-spectrum matrix metalloproteinase (MMP) inhibitor, CGS 27023A, against the more recent, highly selective MMP inhibitors (MMPi). The development of MMP inhibitors has shifted from broad-spectrum agents, often associated with significant side effects, to targeted therapies with improved specificity and safety profiles. This comparison aims to furnish researchers and drug development professionals with the necessary data to make informed decisions in their work.
Introduction to MMP Inhibition
Matrix metalloproteinases are a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix. Their dysregulation is implicated in a variety of pathological processes, including cancer metastasis, arthritis, and cardiovascular diseases. This compound is a non-peptidic, orally active, broad-spectrum MMP inhibitor that showed promise in preclinical studies but was ultimately halted in clinical trials due to dose-limiting toxicities, such as musculoskeletal syndrome.[1] This has been a common challenge with broad-spectrum MMP inhibitors, leading to the development of a new generation of highly selective inhibitors.[2][3]
Newer generation MMPi are designed to target specific MMPs, thereby reducing off-target effects and associated toxicities.[2] These include small molecules designed to bind to unique pockets on the target MMP, as well as antibody-based inhibitors that offer high specificity.[2][4] This guide will compare the inhibitory activity of this compound with representative newer generation selective inhibitors for MMP-9, MMP-13, and MMP-14.
Quantitative Comparison of Inhibitory Activity
The following tables summarize the in vitro inhibitory activity of this compound and selected newer generation MMP inhibitors. The data is presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, which are standard measures of inhibitor potency.
| Inhibitor | MMP-1 (nM) | MMP-2 (nM) | MMP-3 (nM) | MMP-8 (nM) | MMP-9 (nM) | MMP-13 (nM) | MMP-14 (nM) |
| This compound (Broad-Spectrum) | 33 (Ki) | 20 (Ki) | 43 (Ki) | - | 8 (Ki) | 6 (IC50) | 23 (IC50) |
Table 1: Inhibitory Profile of the Broad-Spectrum Inhibitor this compound. This table showcases the potent but non-selective nature of this compound, with low nanomolar inhibition across multiple MMPs.
| Inhibitor | Target MMP | IC50/Ki (nM) | Selectivity Profile |
| Andecaliximab (GS-5745) | MMP-9 | High Affinity (Specific IC50/Ki not publicly available) | Highly selective for MMP-9 with minimal cross-reactivity to other MMPs, including the highly homologous MMP-2.[2] |
| AQU-019 | MMP-13 | 4.8 (IC50) | Highly selective for MMP-13, with IC50 values for other tested MMPs (MMP-1, -2, -3, -7, -8, -9, -12, -14) being significantly higher (>10,000 nM).[4] |
| DX-2400 | MMP-14 (MT1-MMP) | 0.6 (Ki) | Highly selective for MMP-14. |
Table 2: Inhibitory Profiles of Newer Generation Selective MMP Inhibitors. This table highlights the high potency and selectivity of newer MMPi for their respective targets, a key differentiator from broad-spectrum inhibitors like this compound.
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate a simplified MMP signaling pathway and a typical workflow for assessing MMP inhibitor activity.
Caption: Simplified MMP signaling pathway illustrating MMP activation and ECM degradation.
Caption: Experimental workflow for a fluorometric MMP inhibition assay.
Experimental Protocols
The following is a detailed methodology for a typical in vitro fluorometric assay used to determine the IC50 values of MMP inhibitors.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific matrix metalloproteinase.
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-9, MMP-13, MMP-14)
-
Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
Test inhibitor (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorescence microplate reader with temperature control and kinetic reading capabilities
Procedure:
-
Reagent Preparation:
-
Reconstitute the lyophilized recombinant MMP enzyme in assay buffer to a stock concentration as recommended by the manufacturer.
-
Prepare a stock solution of the fluorogenic MMP substrate in DMSO.
-
Prepare a stock solution of the test inhibitor in DMSO. Perform serial dilutions of the inhibitor stock solution in assay buffer to create a range of concentrations for testing.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to the designated wells:
-
Blank wells: Assay buffer only.
-
Enzyme control wells (no inhibitor): Diluted MMP enzyme and assay buffer.
-
Inhibitor wells: Diluted MMP enzyme and the various dilutions of the test inhibitor.
-
-
The final volume in each well should be consistent. It is recommended to perform all measurements in triplicate.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 10-30 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation:
-
To all wells, add the diluted fluorogenic MMP substrate to initiate the enzymatic reaction.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically at an excitation wavelength of approximately 328 nm and an emission wavelength of approximately 420 nm.[7] Readings should be taken at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.
-
-
Data Analysis:
-
For each well, plot the relative fluorescence units (RFU) against time.
-
Determine the initial reaction rate (V₀) for each well by calculating the slope of the linear portion of the curve.
-
Subtract the V₀ of the blank wells from the V₀ of all other wells.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V₀ of inhibitor well / V₀ of enzyme control well)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Conclusion
The data presented in this guide clearly demonstrates the evolution of MMP inhibitors from broad-spectrum agents like this compound to highly selective molecules. While this compound potently inhibits a wide range of MMPs, this lack of specificity is associated with significant side effects that have hindered its clinical development. In contrast, newer generation inhibitors such as the MMP-9 selective antibody andecaliximab, and the small molecule MMP-13 inhibitor AQU-019, exhibit high potency against their intended targets with minimal off-target activity. This targeted approach is a more promising strategy for the development of safer and more effective therapies for diseases driven by the dysregulation of specific MMPs. Researchers and drug development professionals should consider the selectivity profile of MMP inhibitors as a critical factor in their experimental design and therapeutic development programs.
References
- 1. Phase III Study to Evaluate Efficacy and Safety of Andecaliximab With mFOLFOX6 as First-Line Treatment in Patients With Advanced Gastric or GEJ Adenocarcinoma (GAMMA-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Andecaliximab Overview - Creative Biolabs [creativebiolabs.net]
- 3. researchgate.net [researchgate.net]
- 4. Development of a selective matrix metalloproteinase 13 (MMP-13) inhibitor for the treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Matrix Metalloproteinase-9 Responsive Nanogels for Proximal Surface Conversion and Activated Cellular Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abcam.com [abcam.com]
Comparative Analysis of CGS 27023A and Prinomastat: A Guide for Researchers
In the landscape of cancer drug development, matrix metalloproteinase (MMP) inhibitors have been a subject of intense investigation due to their potential to thwart tumor invasion, metastasis, and angiogenesis. This guide provides a detailed comparative analysis of two prominent MMP inhibitors, CGS 27023A and Prinomastat, intended for researchers, scientists, and drug development professionals.
Introduction to this compound and Prinomastat
This compound, also known as MMI270, is a broad-spectrum, non-peptidic MMP inhibitor belonging to the sulfonamide class of compounds.[1][2] It has been evaluated in preclinical and early clinical studies for its anti-cancer properties.[1][2]
Prinomastat (AG3340) is a synthetic hydroxamic acid derivative that also acts as a potent, broad-spectrum inhibitor of MMPs.[3][4] It progressed to Phase III clinical trials for the treatment of non-small cell lung cancer, among other cancers.[3][4]
Mechanism of Action and Target Profile
Both this compound and Prinomastat exert their therapeutic effects by inhibiting the activity of various MMPs, a family of zinc-dependent endopeptidases responsible for the degradation of the extracellular matrix (ECM). By blocking MMPs, these inhibitors aim to prevent the breakdown of tissue barriers, thereby impeding tumor cell invasion, migration, and the formation of new blood vessels (angiogenesis) that are crucial for tumor growth and metastasis.
The inhibitory activity of these compounds against a panel of MMPs is summarized in the table below.
| Target MMP | This compound (Kᵢ, nM) | Prinomastat (Kᵢ, nM) |
| MMP-1 (Collagenase-1) | 33 | 8.3 |
| MMP-2 (Gelatinase-A) | 20 | 0.05 |
| MMP-3 (Stromelysin-1) | 43 | 0.3 |
| MMP-9 (Gelatinase-B) | 8 | 0.26 |
| MMP-13 (Collagenase-3) | Not widely reported | 0.03 |
| MMP-14 (MT1-MMP) | Not widely reported | 0.33 |
Note: Lower Kᵢ values indicate greater inhibitory potency. Data compiled from multiple sources.
Preclinical Efficacy
Both this compound and Prinomastat have demonstrated anti-tumor activity in various preclinical cancer models.
This compound
In a murine B16 melanoma model, administration of this compound resulted in a significant decrease in the number of lung metastases.[5] Specifically, daily administration for two weeks markedly reduced the formation of lung colonies.[5] Even a short course of treatment on the first day after tumor cell injection showed a significant inhibition of micrometastasis.[5]
Prinomastat
Prinomastat has shown efficacy in several human tumor xenograft models in nude mice. It inhibited the growth of PC-3 prostate cancer, MV522 colon cancer, and COLO-320DM colon cancer xenografts.[6] Furthermore, it was found to reduce the number and size of metastases in both induced and spontaneous metastasis models and significantly inhibited tumor angiogenesis.[6] In a human fibrosarcoma mouse model (HT1080), Prinomastat administered at 50 mg/kg/day resulted in good tumor growth inhibition.[7]
Clinical Trial Outcomes and Adverse Events
The clinical development of both this compound and Prinomastat has faced challenges, primarily due to dose-limiting toxicities and a lack of significant clinical benefit in later-stage trials.
This compound
This compound was evaluated in a Phase I clinical trial in patients with advanced solid tumors.[8] The study established a maximum tolerated dose of 300 mg twice daily.[8] The primary dose-limiting toxicities were rash and musculoskeletal side effects, including joint and muscle pain.[2][8] While no tumor regressions were observed, 19 patients experienced stable disease for at least 90 days.[8] The development of this compound for non-small-cell lung carcinoma was terminated in Phase I clinical trials due to these adverse events.[2]
Prinomastat
Prinomastat advanced to Phase III clinical trials. A notable trial investigated its efficacy in combination with gemcitabine and cisplatin in chemotherapy-naive patients with advanced non-small-cell lung cancer (NSCLC).[9] The study was terminated early due to a lack of efficacy.[9] There was no significant difference in overall survival or time to progression between the Prinomastat and placebo groups.[9] The primary toxicities associated with Prinomastat were musculoskeletal, including arthralgia (joint pain), stiffness, and joint swelling, which led to treatment interruption in a significant number of patients.[9]
Experimental Protocols
Detailed experimental protocols for the key assays are crucial for the interpretation and replication of scientific findings.
MMP Inhibition Assay (General Protocol)
A common method for determining the inhibitory activity (Kᵢ or IC₅₀ values) of compounds against MMPs is the fluorogenic substrate assay.
Principle: The assay utilizes a synthetic peptide substrate that contains a fluorescent reporter group and a quencher group. In its intact state, the quencher suppresses the fluorescence of the reporter. Upon cleavage by an active MMP, the reporter is separated from the quencher, resulting in an increase in fluorescence that can be measured over time. The rate of this reaction is proportional to the enzyme's activity.
General Procedure:
-
Reagents: Recombinant human MMP enzyme, fluorogenic MMP substrate, assay buffer (e.g., Tris-HCl with CaCl₂, ZnCl₂, and Brij-35), and the inhibitor compound (this compound or Prinomastat) at various concentrations.
-
Incubation: The MMP enzyme is pre-incubated with varying concentrations of the inhibitor in the assay buffer in a 96-well microplate to allow for binding.
-
Reaction Initiation: The fluorogenic substrate is added to initiate the enzymatic reaction.
-
Measurement: The increase in fluorescence is monitored kinetically using a fluorescence plate reader at appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 440 nm emission).
-
Data Analysis: The initial reaction velocities are calculated from the linear portion of the fluorescence curves. The IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%) is determined by plotting the reaction velocity against the inhibitor concentration. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis constant (Kₘ) of the enzyme for the substrate. For tight-binding inhibitors, the Morrison equation may be used for more accurate Kᵢ determination.
In Vivo Tumor Xenograft Model (General Protocol)
Animal models are essential for evaluating the anti-tumor efficacy of investigational drugs.
Principle: Human cancer cells are implanted into immunocompromised mice (e.g., nude or SCID mice), where they form tumors. The mice are then treated with the test compound, and the effect on tumor growth and/or metastasis is monitored.
General Procedure:
-
Cell Culture: Human cancer cells (e.g., PC-3 for prostate cancer, B16-F10 for melanoma) are cultured in vitro.
-
Tumor Implantation: A specific number of cancer cells are injected subcutaneously or orthotopically into the flank or the organ of origin in immunocompromised mice.
-
Tumor Growth and Treatment: Once the tumors reach a palpable size, the mice are randomized into control and treatment groups. The treatment group receives the inhibitor (e.g., this compound or Prinomastat) via a specified route (e.g., oral gavage, intraperitoneal injection) and schedule. The control group receives a vehicle.
-
Monitoring: Tumor volume is measured periodically using calipers. The body weight of the mice is also monitored as an indicator of toxicity.
-
Endpoint and Analysis: At the end of the study (due to tumor size limits or a predetermined time point), the mice are euthanized, and the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated by comparing the average tumor volume or weight in the treatment group to the control group. For metastasis studies, target organs (e.g., lungs) are harvested, and the number and size of metastatic nodules are quantified.
Signaling Pathways and Experimental Workflows
The inhibition of MMPs by this compound and Prinomastat disrupts key processes in the tumor microenvironment that are critical for cancer progression. The following diagrams illustrate the general signaling pathway affected by MMP inhibition and a typical experimental workflow for evaluating MMP inhibitors.
References
- 1. Matrix Metalloproteinases Shape the Tumor Microenvironment in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prinomastat, a hydroxamate-based matrix metalloproteinase inhibitor. A novel pharmacological approach for tissue remodelling-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prinomastat - Wikipedia [en.wikipedia.org]
- 5. Matrix metalloproteinase inhibitor, MMI270 (CGS27023A) inhibited hematogenic metastasis of B16 melanoma cells in both experimental and spontaneous metastasis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Phase I and pharmacological study of the oral matrix metalloproteinase inhibitor, MMI270 (CGS27023A), in patients with advanced solid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase III study of matrix metalloproteinase inhibitor prinomastat in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
CGS 27023A: Essential Safety and Disposal Protocols for Laboratory Use
For Immediate Reference: This document provides a procedural guide for the safe handling and disposal of CGS 27023A, a potent, non-peptidic, and orally active matrix metalloproteinase (MMP) inhibitor. Researchers, scientists, and drug development professionals should use this information to ensure laboratory safety and proper waste management.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide synthesizes general best practices for handling similar research-grade chemical compounds. All procedures should be conducted in accordance with your institution's Environmental Health and Safety (EHS) guidelines and all applicable local, state, and federal regulations.
Safety and Handling
This compound is a hydroxamic acid-based compound that requires careful handling to minimize exposure. In a Phase I clinical study, the primary toxicities observed were rash and musculoskeletal side effects.[1]
Personal Protective Equipment (PPE)
When handling this compound, especially in its solid, powdered form, the following PPE is mandatory:
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Inspect gloves for integrity before use and dispose of them as contaminated waste after handling.
-
Eye and Face Protection: Safety glasses with side shields or chemical splash goggles must be worn.
-
Respiratory Protection: For operations that may generate dust or aerosols, a properly fitted NIOSH-approved respirator is necessary.
-
Protective Clothing: A lab coat must be worn and buttoned. Ensure it is regularly laundered by a qualified service.
Engineering Controls
-
All work with solid this compound should be performed in a certified chemical fume hood to prevent inhalation of dust.
-
A safety shower and eyewash station must be readily accessible in the work area.
Storage Procedures
Proper storage is crucial to maintain the integrity of this compound and ensure laboratory safety.
| Storage Condition | Recommendation |
| Temperature | Store in a cool, dry place. Refer to the manufacturer's certificate of analysis for specific temperature recommendations. |
| Container | Keep the container tightly sealed to prevent moisture ingress and contamination. |
| Ventilation | Store in a well-ventilated area. |
| Incompatibilities | Keep away from strong oxidizing agents. |
Spill Management
In the event of a spill, follow these procedures immediately:
-
Evacuate: Alert others in the area and evacuate the immediate vicinity of the spill.
-
Assess: From a safe distance, assess the extent of the spill and any immediate hazards.
-
Secure: Restrict access to the spill area.
-
PPE: Don appropriate PPE, including respiratory protection if dust is present.
-
Containment & Cleanup:
-
Solid Spills: Gently cover the spill with an absorbent material, such as vermiculite or sand, to avoid raising dust. Carefully scoop the material into a labeled, sealable waste container.
-
Solution Spills: Absorb the spill with an inert material (e.g., absorbent pads, vermiculite) and place it in a labeled, sealable waste container.
-
-
Decontamination:
-
Wipe down the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
Collect all cleaning materials as hazardous waste.
-
-
Reporting: Report the spill to your laboratory supervisor and institutional EHS department.
Proper Disposal Procedures
As a research chemical with limited publicly available toxicological data, this compound and any materials contaminated with it must be disposed of as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.
Waste Segregation and Collection
-
Solid Waste:
-
Collect unused or waste this compound in its original container or a clearly labeled, sealed, and compatible waste container.
-
Contaminated consumables (e.g., pipette tips, tubes, gloves) should be collected in a dedicated, labeled hazardous waste bag or container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a labeled, sealed, and leak-proof hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
Disposal Workflow
Experimental Protocols: Decontamination
For decontamination of glassware or surfaces that have come into contact with this compound, a standard laboratory cleaning procedure should be followed after initial removal of gross contamination.
-
Initial Rinse: Rinse the contaminated item with a suitable solvent in which this compound is soluble (refer to manufacturer's data). Collect this rinse as hazardous liquid waste.
-
Wash: Wash the item thoroughly with laboratory-grade detergent and warm water.
-
Final Rinse: Rinse with deionized water.
-
Drying: Allow the item to air dry or use an appropriate oven.
Signaling Pathway Context: MMP Inhibition
This compound functions by inhibiting matrix metalloproteinases (MMPs), which are key enzymes in the degradation of the extracellular matrix. This mechanism is relevant in various pathological processes, including arthritis and cancer metastasis.
References
Essential Safety and Operational Protocols for Handling CGS 27023A
Disclaimer: A specific Safety Data Sheet (SDS) for CGS 27023A was not found in publicly available resources. The following guidance is based on general laboratory safety principles for handling research chemicals with unknown hazard profiles. It is imperative to obtain the official SDS from the supplier before handling this compound. The information provided here is for immediate safety awareness and planning purposes.
This compound is a non-peptidic, orally active matrix metalloproteinase (MMP) inhibitor and a hydroxamic acid derivative. As with any research chemical with limited safety data, it should be handled with caution, assuming it is hazardous.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification/Standard | Rationale |
| Hand Protection | Gloves | Nitrile or neoprene, disposable. Check manufacturer's chemical resistance guide if available. Change gloves frequently and immediately if contaminated. | To prevent skin contact. Double gloving may be appropriate for certain procedures. |
| Eye Protection | Safety Glasses/Goggles | ANSI Z87.1 certified chemical splash goggles. | To protect eyes from splashes of solutions or airborne powder. |
| Face Protection | Face Shield | To be worn over safety goggles. | Recommended when there is a significant risk of splashing, such as when handling larger quantities or preparing stock solutions. |
| Body Protection | Laboratory Coat | Flame-resistant (e.g., Nomex) or 100% cotton. Should be fully buttoned with sleeves down. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Respirator | An N95 dust mask may be sufficient for handling small quantities of powder. For larger quantities or potential for aerosol generation, a fitted half-mask or full-face respirator with appropriate cartridges (e.g., for organic vapors and particulates) should be used based on a formal risk assessment. | To prevent inhalation of the compound, especially in powdered form. The use of a respirator requires proper fit testing and training. |
Operational Plan: From Receipt to Disposal
A systematic approach is essential for safely managing this compound in a laboratory setting.
Pre-Handling and Preparation
-
Obtain SDS: Before the chemical arrives, request and review the Safety Data Sheet from the supplier.
-
Designate a Handling Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.
-
Assemble Materials: Ensure all necessary PPE, spill kit materials (including adsorbent pads, and appropriate waste bags), and handling equipment (e.g., spatulas, weighing paper, vials) are readily available.
Handling and Experimental Use
-
Weighing: If the compound is a powder, weigh it within a chemical fume hood or a powder containment hood to prevent inhalation of dust.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Ensure adequate ventilation.
-
Minimizing Exposure: Always use the smallest quantity of the compound necessary for the experiment.[1] Avoid direct contact, inhalation, and ingestion.
Storage
-
Container: Store this compound in its original, tightly sealed container.
-
Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials (as would be specified in the SDS).
-
Labeling: Ensure the container is clearly labeled with the chemical name and any known hazards.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated solid waste, including gloves, weighing paper, and disposable labware, should be collected in a dedicated, labeled hazardous waste bag.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed environmental waste management company, following all local, state, and federal regulations.
Visualizing the Safe Handling Workflow
The following diagram outlines the logical steps for handling a research chemical when a Safety Data Sheet is not immediately available.
Caption: Workflow for safely handling a research chemical with unknown hazards.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
